molecular formula C21H23N5O3S B15613052 Filgotinib-d4

Filgotinib-d4

Cat. No.: B15613052
M. Wt: 429.5 g/mol
InChI Key: RIJLVEAXPNLDTC-LZMSFWOYSA-N
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Description

Filgotinib-d4 is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-LZMSFWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Isotopic Purity of Filgotinib-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Filgotinib-d4. Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, is a significant therapeutic agent in the treatment of inflammatory diseases. Its deuterated analog, this compound, serves as an essential internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in pharmacokinetic and drug metabolism studies.

Introduction to Filgotinib and its Deuterated Analog

Filgotinib exerts its therapeutic effect by inhibiting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway.[1] This pathway is crucial in mediating the inflammatory response driven by various cytokines. By selectively targeting JAK1, Filgotinib modulates the signaling of pro-inflammatory cytokines, thereby reducing inflammation.

Deuterated compounds, such as this compound, are stable isotope-labeled molecules where one or more hydrogen atoms are replaced by deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to the parent drug but has a higher mass. This property makes them ideal internal standards for mass spectrometry-based quantification, as they co-elute with the analyte but are distinguishable by their mass-to-charge ratio (m/z). The use of deuterated internal standards is a widely accepted practice to correct for variability in sample preparation and instrument response.

Synthesis of this compound

The synthesis of this compound mirrors the established synthetic routes for Filgotinib, with the key difference being the introduction of deuterium atoms via a deuterated starting material. The most common and direct approach involves the use of deuterated cyclopropanecarbonyl chloride in the final acylation step.

A plausible synthetic pathway for this compound is outlined below. The synthesis commences with the construction of the core[1][2][3]triazolo[1,5-a]pyridin-2-amine intermediate, followed by a Suzuki coupling reaction and subsequent acylation with cyclopropanecarbonyl chloride-d4.

Proposed Synthetic Scheme

Synthesis cluster_intermediates Intermediate Synthesis cluster_deuteration Deuteration Step 2-aminopyridine 2-aminopyridine Intermediate_A [1,2,4]Triazolo[1,5-a]pyridin-2-amine Intermediate 2-aminopyridine->Intermediate_A Multiple Steps Intermediate_B 5-Bromo-[1,2,4]triazolo[1,5-a] pyridin-2-amine Intermediate_A->Intermediate_B Bromination Intermediate_C 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl) -[1,2,4]triazolo[1,5-a]pyridin-2-amine Intermediate_B->Intermediate_C Suzuki Coupling Filgotinib_d4 This compound Intermediate_C->Filgotinib_d4 Acylation Cyclopropanecarboxylic_acid_d4 Cyclopropanecarboxylic acid-d4 Cyclopropanecarbonyl_chloride_d4 Cyclopropanecarbonyl chloride-d4 Cyclopropanecarboxylic_acid_d4->Cyclopropanecarbonyl_chloride_d4 Chlorination (e.g., SOCl2) Cyclopropanecarbonyl_chloride_d4->Filgotinib_d4

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Intermediate C)

This intermediate is synthesized according to established literature procedures for Filgotinib. A common route involves the Suzuki coupling of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a suitable boronic acid or ester derivative of 4-((1,1-dioxidothiomorpholino)methyl)benzene.

Step 2: Preparation of Cyclopropanecarbonyl chloride-d4

Cyclopropanecarboxylic acid-d4 is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield cyclopropanecarbonyl chloride-d4. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Step 3: Synthesis of this compound

To a solution of 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine in a suitable aprotic solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide), a base such as triethylamine (B128534) or N-methylmorpholine is added. Cyclopropanecarbonyl chloride-d4 is then added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The product, this compound, is then isolated and purified, typically by chromatography.

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is essential to quantify the distribution of isotopologues (d0, d1, d2, d3, and d4) to ensure that the contribution from the unlabeled (d0) form is negligible and does not interfere with the measurement of the analyte. The primary techniques for this assessment are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the expected isotopic distribution for a high-quality batch of this compound.

IsotopologueDesignationRepresentative Mass (m/z) [M+H]⁺Target Abundance (%)
Filgotinibd0426.15< 0.1
Filgotinib-d1d1427.15< 0.5
Filgotinib-d2d2428.16< 1.0
Filgotinib-d3d3429.16< 1.5
This compoundd4430.17> 97.0

Note: Data is representative and may vary between batches. Always refer to the Certificate of Analysis for lot-specific data. A commercially available this compound standard reports a purity of ≥99% for deuterated forms (d1-d4).

Experimental Protocols for Isotopic Purity Analysis

LC-MS/MS Method

A validated LC-MS/MS method is the gold standard for determining the isotopic distribution of this compound.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 425-435 to observe all isotopologues. For higher sensitivity and specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.

    • Resolution: High resolution is crucial to separate the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

NMR Spectroscopy

¹H NMR and ²H NMR can be used to confirm the position of the deuterium labels and to provide a qualitative assessment of isotopic enrichment. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclopropyl (B3062369) ring should be significantly diminished or absent compared to the spectrum of unlabeled Filgotinib. Conversely, the ²H NMR spectrum should show a signal corresponding to the deuterium atoms on the cyclopropyl ring.

Signaling Pathway and Experimental Workflow Visualization

Filgotinib's Mechanism of Action: JAK/STAT Pathway Inhibition

Filgotinib selectively inhibits JAK1, which is involved in the signaling of several pro-inflammatory cytokines. The following diagram illustrates the canonical JAK/STAT pathway and the point of inhibition by Filgotinib.

JAK_STAT cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK1->STAT Phosphorylates (p) pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates Gene Inflammatory Gene Transcription Nucleus->Gene Filgotinib Filgotinib Filgotinib->JAK1 Inhibits

Caption: Filgotinib inhibits the JAK/STAT signaling pathway.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the step-by-step workflow for the analysis of this compound isotopic purity.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepare this compound solution in appropriate solvent Inject Inject sample into LC-MS/MS system Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (Full Scan or SIM) Separate->Detect Extract Extract Ion Chromatograms (d0 to d4) Detect->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Distribution Integrate->Calculate Result Report Isotopic Purity Calculate->Result

Caption: Workflow for this compound isotopic purity analysis.

Conclusion

The synthesis of this compound is readily achievable through established synthetic routes for Filgotinib, utilizing a deuterated acylating agent. A thorough assessment of its isotopic purity is paramount to its function as a reliable internal standard. The methodologies outlined in this guide, particularly LC-MS/MS analysis, provide a robust framework for the synthesis and quality control of this compound, supporting its critical role in advancing pharmaceutical research and development.

References

The Role of Filgotinib-d4 in Advancing Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Filgotinib-d4 in a research setting. This compound, a deuterated form of the selective Janus kinase 1 (JAK1) inhibitor Filgotinib (B607452), serves as a critical tool in the precise quantification of Filgotinib in biological matrices. Its use is predominantly as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are fundamental to pharmacokinetic and pharmacodynamic studies.

Core Application: An Ideal Internal Standard

This compound is specifically designed for use as an internal standard in the quantitative analysis of Filgotinib.[1] In bioanalysis, an internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to calibration standards, quality control samples, and study samples before processing. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is because it co-elutes with the unlabeled analyte and experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer, thereby correcting for variations during sample preparation and analysis.

The Mechanism of Action of Filgotinib: The JAK-STAT Pathway

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in inflammatory and autoimmune diseases. By inhibiting JAK1, Filgotinib disrupts the downstream signaling cascade, leading to a reduction in the inflammatory response.

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention by Filgotinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK1 JAK1 receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT dimer STAT Dimer pSTAT->dimer Dimerization DNA DNA dimer->DNA Translocation filgotinib Filgotinib filgotinib->JAK1 Inhibition transcription Gene Transcription (Pro-inflammatory mediators) DNA->transcription

Caption: The JAK-STAT signaling pathway and Filgotinib's mechanism of action.

Quantitative Data: Pharmacokinetics of Filgotinib

The precise quantification of Filgotinib, facilitated by the use of this compound, is essential for determining its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters of Filgotinib and its major active metabolite, GS-829845.

Table 1: Single Dose Pharmacokinetic Parameters of Filgotinib (200 mg)

Parameter Filgotinib GS-829845 (Metabolite)
Tmax (h) 2.0 - 3.0 5.0
Cmax (ng/mL) 586 - 728 3680 - 4500
AUC (ng·h/mL) 3290 - 4020 79800 - 97600
t1/2 (h) 4.9 - 10.7 19.6 - 27.3

Data compiled from multiple pharmacokinetic studies.

Table 2: Steady-State Pharmacokinetic Parameters of Filgotinib (200 mg once daily)

Parameter Filgotinib GS-829845 (Metabolite)
Time to Steady State ~2-3 days ~4 days
Cmax,ss (ng/mL) 680 - 832 4280 - 5230
Ctrough,ss (ng/mL) 4 - 28 1252 - 3680
AUC0-24,ss (ng·h/mL) 3700 - 4520 88400 - 108000

Data compiled from multiple pharmacokinetic studies.

Experimental Protocols: Bioanalytical Method for Filgotinib Quantification

While specific protocols may vary between laboratories, the following provides a detailed, representative methodology for the quantification of Filgotinib in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for Filgotinib analysis.[2][3][4]

Materials and Reagents
  • Filgotinib reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Filgotinib and this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working solutions for calibration standards and quality controls. The internal standard working solution is prepared at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 150 µL of acetonitrile or methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen or inject a portion of the supernatant directly into the LC-MS/MS system. If evaporated, reconstitute the residue in the mobile phase.

The following diagram outlines the general workflow for sample preparation and analysis.

Bioanalytical_Workflow start Plasma Sample is_spike Spike with This compound (IS) start->is_spike protein_precip Protein Precipitation (e.g., with Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis (Peak Area Ratio vs. Concentration) lc_ms->data_analysis quantification Quantification of Filgotinib data_analysis->quantification

Caption: A generalized workflow for the bioanalysis of Filgotinib.
LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Filgotinib: m/z 426.3 → 291.3 (Quantifier), m/z 426.3 → 358.2 (Qualifier)

    • This compound: m/z 430.3 → 295.3 (or other appropriate fragment based on the position of the deuterium (B1214612) labels).

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

References

Deuterated Filgotinib as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated filgotinib (B607452) as an internal standard for the quantitative bioanalysis of filgotinib. While published literature to date has not explicitly detailed a method using a deuterated analog, this guide consolidates existing validated methods for filgotinib and integrates the established principles of using stable isotope-labeled internal standards to propose a robust analytical approach.

Introduction to Filgotinib and the Need for a Robust Internal Standard

Filgotinib is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1) approved for the treatment of moderate to severe rheumatoid arthritis.[1] Accurate quantification of filgotinib and its active metabolite, GS-829845, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

The use of a stable isotope-labeled internal standard, such as deuterated filgotinib (filgotinib-d4), is considered the gold standard in quantitative mass spectrometry.[2] A deuterated internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization, thereby compensating for matrix effects and variations in instrument response.[2] This leads to enhanced precision, accuracy, and robustness of the bioanalytical method.

Proposed Bioanalytical Method Using Deuterated Filgotinib

This section outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of filgotinib in biological matrices, employing this compound as the internal standard. The parameters are derived from published methods for filgotinib that utilize other internal standards.

Mass Spectrometry Parameters

The following table summarizes the proposed mass spectrometry parameters for filgotinib and this compound. The mass transition for filgotinib is based on existing literature, and the transition for this compound is predicted based on a +4 Da mass shift.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDetails
Filgotinib426.3291.3[1][3]
This compound (Proposed)430.3295.3Predicted based on a +4 Da shift
Chromatographic Conditions

The following table outlines typical liquid chromatography conditions that have been successfully used for the separation of filgotinib. These conditions are expected to be suitable for the simultaneous analysis of filgotinib and this compound, as deuteration typically has a negligible effect on retention time.

ParameterConditionReference
Column Gemini C18 (e.g., 50 x 4.6 mm, 5 µm)[1][3]
Mobile Phase A 0.1% or 0.2% Formic Acid in Water[1][3]
Mobile Phase B Acetonitrile (B52724)[1][3]
Gradient/Isocratic Isocratic (e.g., 20:80 v/v, A:B) or Gradient[1][3]
Flow Rate 0.2 - 0.9 mL/min[1][3]
Column Temperature Ambient or specified (e.g., 40 °C)
Injection Volume 5 - 10 µL

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting filgotinib from plasma or serum samples.

  • To a 100 µL aliquot of the biological matrix, add a known concentration of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction can also be employed for sample clean-up.

  • To a 100 µL aliquot of the biological matrix, add the this compound internal standard.

  • Add a suitable extraction solvent, such as ethyl acetate.[1][3]

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method Validation Parameters

A bioanalytical method using deuterated filgotinib should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes key validation parameters and their typical acceptance criteria, based on published methods for filgotinib.

ParameterTypical Range/CriteriaReference
Linearity Range 0.78 - 1924 ng/mL[1][3]
Correlation Coefficient (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) < 15%[1][3]
Intra- and Inter-day Accuracy (%Bias) Within ±15%[1][3]
Recovery Consistent, precise, and reproducible
Matrix Effect Should be minimal and compensated for by the internal standard[1][3]
Stability (Freeze-thaw, bench-top, etc.) Analyte should be stable under expected storage and handling conditions[1][3]

Visualizations

Filgotinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Filgotinib selectively inhibits JAK1, which plays a key role in the signaling of pro-inflammatory cytokines involved in rheumatoid arthritis. The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition by filgotinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 2. Activation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 3. Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Filgotinib Filgotinib Filgotinib->JAK1_active Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration (Analyte & IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

References

The Core Mechanism of Action: Filgotinib and the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Filgotinib-d4 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Filgotinib (B607452), a selective Janus kinase 1 (JAK1) inhibitor, and the pivotal role of its deuterated analog, this compound, as a tracer in research and development. This document details the underlying mechanism of action of Filgotinib, the principles of using deuterated tracers, and the specific applications of this compound in bioanalytical and metabolic studies.

Filgotinib's therapeutic effects stem from its targeted inhibition of the Janus kinase (JAK) family of enzymes, which are central to the signaling of numerous cytokines involved in inflammatory and autoimmune diseases.[1][2]

The JAK-STAT Signaling Pathway: The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in the immune system.[3][4] The process begins when pro-inflammatory cytokines bind to their specific receptors on the cell surface. This binding event activates the associated JAK enzymes, which then phosphorylate each other and the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. These activated, phosphorylated STATs then form dimers, translocate into the cell nucleus, and bind to DNA to regulate the transcription of specific genes responsible for inflammation and immune responses.[1]

Filgotinib's Selective Inhibition: Filgotinib is an adenosine (B11128) triphosphate (ATP)-competitive and reversible inhibitor that preferentially targets JAK1.[5] By selectively inhibiting JAK1, Filgotinib effectively blocks the phosphorylation and activation of STAT proteins that are downstream of JAK1-dependent cytokine signaling.[1][3] This disruption ultimately reduces the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), thereby mitigating the inflammatory response characteristic of diseases like rheumatoid arthritis.[1]

The selectivity of Filgotinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature, as this is thought to contribute to its safety profile by avoiding the inhibition of other critical physiological processes mediated by these other kinases.[3][4]

Caption: Filgotinib's inhibition of the JAK1-STAT signaling pathway.

This compound as a Tracer: Principles and Applications

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in pharmaceutical development.[6][7] Replacing hydrogen atoms with deuterium in a drug molecule creates a "heavy-labeled" version that is chemically almost identical to the parent drug but has a higher mass. This mass difference is the key to its utility as a tracer.[8]

Principle of Isotopic Tracing: The core principle is that deuterated compounds like this compound exhibit nearly identical biological and pharmacological properties to their non-deuterated counterparts.[6][8] The C-D bond is stronger than the C-H bond, which can sometimes slow down metabolism if cleavage of that bond is the rate-limiting step (a phenomenon known as the kinetic isotope effect), but for tracer applications, the primary advantage is the mass shift. This allows researchers to distinguish the administered drug from endogenous compounds and to precisely quantify it in complex biological matrices like blood plasma.[][10]

Primary Application: Internal Standard in Bioanalysis: The most common and critical use of this compound is as an internal standard (IS) for the quantification of Filgotinib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13] In this application, a known amount of this compound is added to every sample. Because the deuterated standard behaves almost identically to the non-deuterated Filgotinib during sample extraction, chromatography, and ionization, any sample-to-sample variability is normalized. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), allowing for highly accurate and precise quantification of Filgotinib.[14][15]

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (Internal Standard) Plasma->Spike Extract Extraction / Protein Precipitation Spike->Extract LC Liquid Chromatography (LC) Separation of Analytes Extract->LC MS Tandem Mass Spectrometry (MS/MS) Detection & Differentiation LC->MS Ratio Calculate Peak Area Ratio (Filgotinib / this compound) MS->Ratio Curve Compare to Standard Curve Ratio->Curve Result Determine Filgotinib Concentration Curve->Result

Caption: Bioanalytical workflow using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data regarding Filgotinib's inhibitory activity and pharmacokinetic properties.

Table 1: Inhibitory Activity of Filgotinib This table presents the half-maximal inhibitory concentrations (IC₅₀) of Filgotinib against various JAK enzymes and in a cellular assay. Lower values indicate higher potency.

Target Enzyme / PathwayIC₅₀ Value (nM)Reference(s)
JAK110[5][11][12]
JAK228[5][12]
JAK3810[5][11][12]
Tyrosine Kinase 2 (Tyk2)116[5][12]
IL-6-induced STAT1 Phosphorylation (in human whole blood)629[12][16]

Table 2: Pharmacokinetic Parameters of Filgotinib and its Active Metabolite (GS-829845) This table outlines key pharmacokinetic properties observed in humans.

ParameterFilgotinib (Parent Drug)GS-829845 (Active Metabolite)Reference(s)
Time to Peak Plasma Conc. (Tmax) 2-3 hours5 hours[3]
Time to Steady State 2-3 days4 days[3]
Plasma Protein Binding 55-59%39-44%[3]
Relative Potency 1x~0.1x (10-fold lower)[2][15]
Relative Systemic Exposure (AUC) 1x~16-20x higher[2][15]

Key Experimental Protocols

The use of this compound is central to the accurate measurement of Filgotinib concentrations in clinical and preclinical studies. Below is a representative protocol for this application.

Protocol: Quantification of Filgotinib in Human Plasma via LC-MS/MS

1. Objective: To accurately determine the concentration of Filgotinib and its active metabolite, GS-829845, in human plasma using this compound as an internal standard for the parent drug.

2. Materials and Reagents:

  • Human plasma samples (collected with K₂EDTA)

  • Filgotinib analytical standard

  • This compound (Internal Standard 1)

  • GS-829845 analytical standard

  • GS-829845-d4 (or a suitable analog as Internal Standard 2)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well collection plates

  • Centrifuge

3. Standard and Internal Standard Preparation:

  • Prepare stock solutions of Filgotinib, GS-829845, and this compound in a suitable solvent (e.g., DMSO or Methanol).

  • Create a series of calibration standards by spiking blank human plasma with known concentrations of Filgotinib (e.g., 2.5–50 ng/mL) and GS-829845 (e.g., 250–5000 ng/mL).[15]

  • Prepare a working internal standard solution containing this compound at a fixed concentration in methanol.

4. Sample Preparation (Protein Precipitation): [14][15]

  • Aliquot 50 µL of each plasma sample (calibrators, quality controls, and unknown samples) into a 96-well plate.

  • Add a fixed volume (e.g., 200 µL) of the internal standard working solution (in methanol) to each well. This step precipitates plasma proteins and adds the internal standard simultaneously.

  • Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for analysis.

5. LC-MS/MS Analysis: [14][15][17]

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Shim-pack Scepter C18-120).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.2 - 0.9 mL/min.

    • Elution: A gradient or isocratic elution program to separate Filgotinib, GS-829845, and their internal standards from endogenous plasma components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte.

      • Example transition for Filgotinib: m/z 426.3 → 291.3.[17]

      • A corresponding shifted transition would be monitored for this compound.

6. Data Analysis:

  • Integrate the peak areas for Filgotinib and this compound for each sample.

  • Calculate the peak area ratio (Filgotinib / this compound).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Filgotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Protocol start Start: Plasma Sample step1 1. Aliquot 50 µL Plasma start->step1 step2 2. Add Methanol with This compound (Internal Standard) step1->step2 step3 3. Vortex to Mix & Precipitate Proteins step2->step3 step4 4. Centrifuge to Pellet Proteins step3->step4 step5 5. Transfer Supernatant step4->step5 step6 6. Inject into LC-MS/MS step5->step6 step7 7. Data Acquisition (MRM Mode) step6->step7 step8 8. Calculate Peak Area Ratios step7->step8 step9 9. Quantify using Calibration Curve step8->step9 end Result: Filgotinib Concentration step9->end

Caption: Workflow for the quantification of Filgotinib using this compound.

Conclusion

This compound is an essential tool for the robust and accurate development of Filgotinib. Its primary role as an internal standard in LC-MS/MS bioanalysis is fundamental to pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. By enabling precise quantification, this compound allows researchers to clearly understand the drug's behavior in biological systems, ensuring reliable data for regulatory submissions and clinical decision-making. The principles and protocols outlined in this guide highlight the critical function of stable isotope-labeled tracers in modern drug development.

References

Commercial Availability and Analytical Quantification of Filgotinib-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of Filgotinib-d4, a deuterated internal standard for the selective JAK1 inhibitor, Filgotinib (B607452). It further details a comprehensive experimental protocol for the quantification of Filgotinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The guide also illustrates the Filgotinib-inhibited JAK/STAT signaling pathway and a typical experimental workflow for its quantification.

Commercial Suppliers of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data for this compound from prominent commercial sources. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.

SupplierCatalog NumberCAS NumberMolecular FormulaFormula WeightPurityAvailable Quantities
Cayman Chemical 28875[1]2041095-50-3[2][3]C₂₁H₁₉D₄N₅O₃S[2][3]429.5[2][3]≥99% deuterated forms (d₁-d₄)[3]1 mg, 5 mg[1]
MedchemExpress HY-18300S2041095-50-3C₂₁H₁₉D₄N₅O₃S429.5Not specifiedInquire for quote[4]
Biomol Cay28875-1[2]2041095-50-3[2]C₂₁H₁₉D₄N₅O₃S[2]429.5[2]>99% deuterated forms (d₁-d₄)[2]1 mg
CP Lab Safety AAB-AA01LISM-1mg[5]2041095-50-3[5]C₂₁H₁₉D₄N₅O₃S[5]429.5287[5]99%+ deuterated forms (d₁-d₄)[5]1 mg[5]
AdooQ Bioscience A12433Not specifiedNot specifiedNot specified>99% HPLC purityInquire for quote[6]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Filgotinib is a potent and selective inhibitor of Janus kinase 1 (JAK1). The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors involved in inflammation and immune responses. The binding of these extracellular ligands to their transmembrane receptors triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

Filgotinib, by selectively inhibiting JAK1, disrupts this signaling cascade, thereby reducing the downstream inflammatory processes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Activation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation & Binding Filgotinib Filgotinib Filgotinib->JAK1_active Inhibition

Filgotinib Inhibition of the JAK/STAT Signaling Pathway.

Experimental Protocol: Quantification of Filgotinib using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Filgotinib in a biological matrix (e.g., plasma) using this compound as an internal standard (IS). This method is based on established protocols for Filgotinib quantification.[7][8][9][10][11]

Materials and Reagents
  • Filgotinib analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., rat plasma, human plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Filgotinib and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Filgotinib by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.

Sample Preparation
  • Protein Precipitation: To 50 µL of the biological matrix sample, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution (Optional): The supernatant can be further diluted with the mobile phase if necessary.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the final sample into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Ionization Mode ESI Positive
MRM Transitions Filgotinib: m/z 426.2 → 291.1this compound: m/z 430.2 → 295.1
Collision Energy Optimized for each transition
Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Filgotinib) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Filgotinib in the unknown samples is then determined from this calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Filgotinib using this compound as an internal standard.

Experimental_Workflow cluster_preparation Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Filgotinib & this compound) Working_Standards Prepare Working Standards (Filgotinib) Stock_Solutions->Working_Standards IS_Working_Solution Prepare Internal Standard Working Solution (this compound) Stock_Solutions->IS_Working_Solution LC_Separation Liquid Chromatography Separation Working_Standards->LC_Separation for Calibration Curve Protein_Precipitation Protein Precipitation with IS IS_Working_Solution->Protein_Precipitation Sample_Collection Collect Biological Sample Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Peak_Integration->Quantification Calibration_Curve->Quantification

LC-MS/MS Quantification Workflow for Filgotinib.

References

Filgotinib-d4: A Technical Guide to the Certificate of Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the critical data and methodologies associated with the Certificate of Analysis for Filgotinib-d4. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in preclinical and clinical research. This document outlines the key quality attributes, analytical procedures, and the biological context of Filgotinib's mechanism of action.

Quantitative Data Summary

The Certificate of Analysis for this compound quantifies its identity, purity, and physical properties. The following tables summarize the typical specifications for this deuterated internal standard.

Table 1: Identification and Chemical Properties

ParameterSpecification
Product Name This compound
CAS Number 2041095-50-3
Molecular Formula C₂₁H₁₉D₄N₅O₃S
Molecular Weight 429.5 g/mol
Synonyms GLPG0634-d4

Table 2: Quality Control Specifications

TestSpecification
Appearance Solid
Purity (Deuterated Forms) ≥99% (d₁-d₄)[1]
Solubility Soluble in Acetonitrile (B52724):Methanol (1:1) and DMSO

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Filgotinib (B607452) in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for a validated LC-MS/MS assay.

Quantification of Filgotinib in Rat Plasma using LC-MS/MS

This method describes the determination of Filgotinib concentrations in rat plasma, for which this compound serves as an ideal internal standard due to its similar chemical properties and distinct mass.

2.1.1. Sample Preparation

  • Extraction: Filgotinib and the internal standard (this compound) are extracted from rat plasma using ethyl acetate (B1210297) as the extraction solvent.[2]

  • Evaporation: The organic layer is separated and evaporated to dryness.

  • Reconstitution: The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

  • LC System: A validated liquid chromatography system.

  • Column: Gemini C18 column.[2]

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (20:80, v/v).[2]

  • Flow Rate: 0.9 mL/min.[2]

  • Elution Time: Filgotinib elutes at approximately 1.31 minutes.[2]

2.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions:

    • Filgotinib: m/z 426.3 → 291.3[2]

    • This compound (as internal standard): A specific mass transition for the deuterated form would be monitored.

2.1.4. Method Validation

The method is validated for linearity, accuracy, precision, and stability.

  • Calibration Range: Typically 0.78-1924 ng/mL for Filgotinib.[2]

  • Stability: Filgotinib has been shown to be stable for three freeze-thaw cycles, on the bench-top for up to 6 hours, in an autosampler for up to 21 hours, and at -80°C for one month.[2]

Visualized Workflows and Pathways

Quality Control Workflow for a Certificate of Analysis

The following diagram illustrates the general workflow for the quality control testing of a pharmaceutical standard, leading to the issuance of a Certificate of Analysis.

A Receipt of Raw Material B Sampling and Sample Preparation A->B C Physical and Chemical Testing B->C D Identity Confirmation (e.g., MS, NMR) C->D E Purity Assessment (e.g., HPLC, GC) C->E F Data Review and Analysis D->F E->F G Comparison with Specifications F->G H Generation of Certificate of Analysis G->H Pass J Fail G->J Fail I Product Release H->I K Investigation J->K

Caption: Quality Control Workflow for Certificate of Analysis Generation.

Filgotinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).[3] The JAK-STAT signaling pathway is crucial in the immune response, and its inhibition by Filgotinib leads to a reduction in inflammation.

cluster_0 Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates Filgotinib Filgotinib Filgotinib->JAK1 inhibits pSTAT pSTAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Simplified JAK-STAT Signaling Pathway and Filgotinib's Point of Inhibition.

References

Filgotinib-d4: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Filgotinib-d4, a deuterated internal standard crucial for the accurate quantification of Filgotinib. This document synthesizes available data to offer a practical resource for the handling, storage, and application of this compound in a research and development setting.

Introduction to this compound

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines. Its deuterated isotopologue, this compound, serves as an essential internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise and accurate measurement of Filgotinib concentrations in biological matrices. The structural integrity and well-defined physicochemical properties of this compound are paramount for its function in pharmacokinetic and metabolic studies.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and in vitro testing. While extensive quantitative data for this compound is not publicly available, this guide provides a summary of its known solubility characteristics alongside those of its parent compound, Filgotinib.

Table 1: Solubility of Filgotinib and this compound

CompoundSolventSolubilityTemperatureNotes
Filgotinib Dimethyl Sulfoxide (DMSO)~15 mg/mLNot SpecifiedShould be purged with an inert gas.
Dimethylformamide (DMF)~15 mg/mLNot SpecifiedShould be purged with an inert gas.
1:5 solution of DMF:PBS (pH 7.2)~0.15 mg/mLNot SpecifiedAqueous solutions are not recommended for storage for more than one day.
This compound Acetonitrile:Methanol (1:1)SolubleNot SpecifiedQualitative data.
Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedQualitative data.

Stability Profile

The stability of this compound is crucial for its reliability as an internal standard. The data below summarizes the known stability of both Filgotinib and this compound under various conditions.

Table 2: Stability of Filgotinib and this compound

CompoundConditionDurationStability
Filgotinib Crystalline solid at -20°C≥ 4 yearsStable
In mice plasma (Bench-top)Not SpecifiedStable
In mice plasma (Freeze/thaw cycles)Up to three cyclesStable
In mice plasma (Long-term storage)Not Specified (at -80°C)Stable
This compound Solid at -20°C≥ 4 yearsStable

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. This section outlines a typical experimental protocol for the quantification of Filgotinib in biological samples using this compound as an internal standard, which inherently provides information on its handling and stability in an experimental setting.

Quantification of Filgotinib in Plasma using LC-MS/MS

This protocol is a composite of methodologies described in the scientific literature.

Objective: To determine the concentration of Filgotinib in plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

  • Filgotinib and this compound reference standards

  • Control plasma (e.g., rat, human)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Protein precipitation solvent (e.g., acetonitrile)

Workflow Diagram:

G Experimental Workflow for Filgotinib Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with this compound (IS) plasma->add_is protein_precip Protein Precipitation (e.g., with ACN) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Report Results quant->report G Filgotinib's Inhibition of the JAK-STAT Pathway cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak1 JAK1 receptor->jak1 Activates jak_other JAK (other) receptor->jak_other Activates stat STAT jak1->stat Phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription (Pro-inflammatory mediators) nucleus->gene Induces filgotinib This compound (as tracer for Filgotinib) filgotinib->jak1 Inhibits

Filgotinib-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Filgotinib-d4, including its chemical properties, its role in quantitative analysis, and its connection to the JAK-STAT signaling pathway.

This guide details the essential physicochemical characteristics of this compound and presents a generalized experimental protocol for its application as an internal standard in the quantification of Filgotinib using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, it elucidates the mechanism of action of Filgotinib through a diagram of the JAK-STAT signaling pathway.

Physicochemical Properties of this compound

This compound is the deuterated form of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Filgotinib in biological matrices.

PropertyValueReference
CAS Number 2041095-50-3[1][2][3][4]
Molecular Formula C₂₁H₁₉D₄N₅O₃S[1][2]
Molecular Weight 429.5 g/mol [1][2][3][4]

Role in Bioanalysis: Quantification of Filgotinib

This compound is primarily utilized as an internal standard in bioanalytical methods, such as LC-MS/MS, to accurately quantify the concentration of Filgotinib in complex biological samples like plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects.

Generalized Experimental Protocol: LC-MS/MS Quantification of Filgotinib using this compound

This protocol provides a general framework for the quantification of Filgotinib in plasma. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Sample Preparation:

  • Spiking: To a known volume of plasma sample (e.g., 100 µL), add a small volume of this compound solution of a known concentration to serve as the internal standard.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio of solvent to plasma), to the plasma sample.

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains Filgotinib and this compound, for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally appropriate.

  • Injection Volume: A small volume of the extracted sample (e.g., 5-10 µL) is injected onto the LC column.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of Filgotinib.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. This involves monitoring specific precursor-to-product ion transitions for both Filgotinib and this compound.

    • Filgotinib MRM transition: m/z 426.2 → 291.1 (example)

    • This compound MRM transition: m/z 430.2 → 295.1 (hypothetical, based on the addition of 4 Daltons)

  • Data Analysis: The concentration of Filgotinib in the original sample is determined by calculating the peak area ratio of the analyte (Filgotinib) to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Filgotinib.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometry (Detection) lc->ms data Data Analysis (Quantification) ms->data

Experimental workflow for Filgotinib quantification.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).[1] JAKs are intracellular tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses. The binding of these extracellular signaling molecules to their receptors activates associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory processes.

By selectively inhibiting JAK1, Filgotinib blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. This targeted action makes it an effective therapeutic agent for autoimmune diseases such as rheumatoid arthritis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 stat STAT jak1->stat Phosphorylation p_stat p-STAT stat_dimer p-STAT Dimer p_stat->stat_dimer Dimerization gene Gene Transcription (Inflammatory Response) stat_dimer->gene filgotinib Filgotinib filgotinib->jak1 Inhibition

Filgotinib's inhibition of the JAK-STAT signaling pathway.

References

Understanding the Isotopic Labeling of Filgotinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic labeling of Filgotinib (B607452), a selective Janus kinase 1 (JAK1) inhibitor. While specific proprietary methods for the synthesis of isotopically labeled Filgotinib are not publicly available, this document outlines the established synthetic routes for the unlabeled compound, discusses general principles and potential strategies for isotopic labeling, and details the analytical methods used for its characterization. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction to Filgotinib and Isotopic Labeling

Filgotinib is an orally administered, potent, and selective JAK1 inhibitor.[1] By preferentially inhibiting JAK1, Filgotinib modulates the signaling of pro-inflammatory cytokines involved in various autoimmune diseases.[1] Isotopic labeling, the incorporation of isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) into a molecule, is a critical tool in drug development. Stable isotopes like ²H and ¹³C are invaluable for use as internal standards in quantitative bioanalysis by mass spectrometry and for mechanistic studies.[2] Radiolabeled compounds, typically with ¹⁴C, are essential for absorption, distribution, metabolism, and excretion (ADME) studies.[3]

Synthesis of Filgotinib

The synthesis of Filgotinib has been described in the patent literature. A common route involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient.

A key synthetic approach involves the Suzuki coupling of a boronic acid or ester derivative with a suitable heterocyclic partner, followed by functional group manipulation to introduce the thiomorpholine (B91149) dioxide moiety and the cyclopropyl (B3062369) carboxamide group.[1][4]

One described method for the final amidation step to yield Filgotinib involves the reaction of 5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl]-[5][6][7]triazolo[1,5-a]pyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base like N-methylmorpholine in a solvent such as 1,4-dioxane.[8]

Strategies for Isotopic Labeling of Filgotinib

While a specific, detailed protocol for the synthesis of isotopically labeled Filgotinib is not publicly documented, general principles of organic synthesis can be applied to devise plausible labeling strategies. The choice of isotope and its position in the molecule are critical for its intended application.

Deuterium Labeling (²H)

Deuterated Filgotinib (Filgotinib-d4) is commercially available and used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] The deuterium atoms are typically introduced at positions that are not metabolically labile to ensure the stability of the label.

Hypothetical Synthetic Approach for Deuterated Filgotinib:

A potential strategy for the synthesis of deuterated Filgotinib would involve the use of deuterated building blocks. For example, a deuterated version of a key intermediate could be prepared and carried through the final steps of the synthesis.

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling

¹³C- and ¹⁴C-labeled Filgotinib are essential for metabolic fate and mass balance studies. A human mass balance study has been conducted using [¹⁴C]-Filgotinib.[3] The synthesis of these labeled compounds would involve the introduction of a ¹³C- or ¹⁴C-labeled precursor at a strategic point in the synthetic route.

Hypothetical Synthetic Approach for ¹³C/¹⁴C-Labeled Filgotinib:

The introduction of a ¹³C or ¹⁴C label could be achieved by using a labeled version of a key starting material, such as a ¹³C- or ¹⁴C-labeled aniline (B41778) or pyridine (B92270) derivative, which would then be incorporated into the core structure of Filgotinib.

Analytical Methods for Isotopically Labeled Filgotinib

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of Filgotinib and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification.

Experimental Protocol: Bioanalysis of Filgotinib and its Major Metabolite using LC-MS/MS

The following is a representative protocol based on published methods for the simultaneous quantification of Filgotinib and its active metabolite, GS-829845, in human plasma.[5][]

Sample Preparation:

  • To 50 µL of human plasma, add an internal standard solution (e.g., this compound).

  • Perform protein precipitation by adding methanol (B129727).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions:

A validated LC-MS/MS method would employ a C18 column for chromatographic separation with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[] Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Table 1: Representative Mass Spectrometry Parameters for Filgotinib Analysis [6][]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Filgotinib426.3291.3
Tofacitinib (IS)313.2149.2

Note: The specific internal standard and its corresponding mass transitions may vary between different published methods.

Visualization of Key Pathways and Workflows

Filgotinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Filgotinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines that are pathogenic in autoimmune diseases.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Filgotinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Nuclear Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Filgotinib Filgotinib Filgotinib->JAK Inhibition

Caption: Filgotinib inhibits JAK, blocking STAT phosphorylation and subsequent gene expression.

Experimental Workflow: Analysis of Isotopically Labeled Filgotinib

The following diagram illustrates a typical workflow for the analysis of isotopically labeled Filgotinib in a biological matrix, from sample collection to data analysis.

Experimental_Workflow Workflow for Analysis of Isotopically Labeled Filgotinib Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spiking with Labeled Internal Standard Sample_Collection->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic/ Metabolic Analysis Data_Processing->Pharmacokinetic_Analysis

Caption: A streamlined workflow for quantitative bioanalysis of Filgotinib.

Conclusion

The isotopic labeling of Filgotinib is a vital component of its preclinical and clinical development, enabling precise pharmacokinetic and metabolic characterization. While specific synthetic protocols for labeled Filgotinib are proprietary, this guide provides a comprehensive overview of the synthetic strategies, analytical methodologies, and the pharmacological context for researchers working with this important JAK1 inhibitor. The provided diagrams and experimental outlines serve as a foundational resource for designing and interpreting studies involving isotopically labeled Filgotinib.

References

Methodological & Application

Application Note: Quantification of Filgotinib in Human Plasma using Filgotinib-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Filgotinib (B607452) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Filgotinib-d4, is employed. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. This method is tailored for researchers, scientists, and professionals in drug development involved in pharmacokinetic and therapeutic drug monitoring studies of Filgotinib.

Introduction

Filgotinib is an oral, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3][4][5] By preferentially inhibiting JAK1, Filgotinib modulates the signaling of pro-inflammatory cytokines involved in various autoimmune diseases.[1][4][5][6] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial in the pathogenesis of inflammatory conditions such as rheumatoid arthritis.[1][4][5] Filgotinib disrupts this pathway, leading to a reduction in the inflammatory response.[1]

Accurate quantification of Filgotinib in biological matrices is essential for pharmacokinetic analysis and clinical research. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[7][8] Deuterated internal standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the robustness and reliability of the assay.[7][8][9]

Signaling Pathway of Filgotinib

Filgotinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is activated by the binding of cytokines to their receptors, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By inhibiting JAK1, Filgotinib blocks this cascade, reducing the production of pro-inflammatory cytokines.[1][4]

filgotinib_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Activation Gene Inflammatory Gene Transcription pSTAT->Gene cytokine Cytokine cytokine->receptor filgotinib Filgotinib filgotinib->JAK1 Inhibits

Caption: Filgotinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol provides a rapid and effective method for the removal of proteins from plasma samples.[8]

  • Reagents:

    • Human Plasma

    • Filgotinib Stock Solution

    • This compound Internal Standard (IS) Stock Solution

    • Acetonitrile (ACN) with 0.1% Formic Acid, ice-cold

  • Procedure:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Spike with Filgotinib stock solution to prepare calibration standards and quality control samples.

    • Add 10 µL of this compound internal standard stock solution to all samples (except blanks).

    • Vortex briefly to mix.

    • Add 300 µL of cold ACN with 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean LC vial for analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: Isocratic or a shallow gradient can be optimized. A typical starting point is 20:80 (A:B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Filgotinib426.3291.3
This compound430.3295.3
  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Experimental Workflow

The following diagram illustrates the workflow for the quantification of Filgotinib using LC-MS/MS with this compound as an internal standard.

experimental_workflow start Start: Human Plasma Sample add_is Add this compound (IS) start->add_is sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation add_is->sample_prep ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Concentration of Filgotinib data_analysis->end

Caption: LC-MS/MS workflow for Filgotinib quantification.

Data Presentation

The use of this compound as an internal standard ensures the reliability of quantitative data. The following tables summarize typical performance characteristics of an LC-MS/MS method for Filgotinib quantification.

Table 1: Calibration Curve and Linearity
ParameterValue
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²
Table 2: Accuracy and Precision (Intra- and Inter-Day)
QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.5< 1585 - 115< 1585 - 115
Low1.5< 1585 - 115< 1585 - 115
Medium50< 1585 - 115< 1585 - 115
High400< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Logical Relationship of Internal Standard

The use of an internal standard is fundamental to correcting for variability during the analytical process. The diagram below illustrates this principle.

internal_standard_logic cluster_analyte Analyte (Filgotinib) cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_output Quantitative Result analyte_response Variable MS Response ratio Ratio (Analyte/IS) analyte_response->ratio is_response Variable MS Response is_response->ratio process_variability Sources of Variability (e.g., Matrix Effects, Ion Suppression) process_variability->analyte_response process_variability->is_response result Accurate Concentration ratio->result Correction

Caption: Role of an internal standard in LC-MS/MS.

Conclusion

The described LC-MS/MS method, employing this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of Filgotinib in human plasma. The detailed protocols and performance characteristics presented in this application note serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring the generation of high-quality data in regulated and research environments.[8]

References

Application Note: Quantitative Analysis of Filgotinib in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Filgotinib (B607452), a selective Janus kinase 1 (JAK1) inhibitor, in human plasma. The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing Filgotinib-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Filgotinib.

Introduction

Filgotinib is an orally administered, potent, and selective JAK1 inhibitor approved for the treatment of inflammatory conditions such as rheumatoid arthritis. Accurate and reliable quantification of Filgotinib in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for therapeutic drug monitoring. The use of a SIL-IS like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a comprehensive methodology for the extraction and quantification of Filgotinib from human plasma.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the LC-MS/MS method for Filgotinib analysis, compiled from various validated methods.[1][2][3]

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)<15% (<20% at LLOQ)
Recovery>85%
Matrix EffectMinimal and compensated by SIL-IS

Experimental Protocols

Materials and Reagents
  • Filgotinib reference standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Sample Preparation: Protein Precipitation
  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of each plasma sample in a 96-well plate, add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Seal the plate and vortex for 2 minutes at medium speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    1.5 80
    2.0 80
    2.1 20

    | 3.0 | 20 |

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Filgotinib 426.2 291.2 25

    | this compound | 430.2 | 295.2* | 25 |

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

*Note: The product ion for this compound is inferred based on the fragmentation of the non-deuterated compound. Optimal transition should be confirmed experimentally.

Visualizations

Filgotinib Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Filgotinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of various pro-inflammatory cytokines. By inhibiting JAK1, Filgotinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of inflammatory genes.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and binds to DNA Filgotinib Filgotinib Filgotinib->JAK1 Inhibits Gene Inflammatory Gene Transcription DNA->Gene

Caption: Filgotinib inhibits the JAK1-mediated pro-inflammatory signaling pathway.

Experimental Workflow for Filgotinib Quantification

The following diagram illustrates the key steps involved in the quantitative analysis of Filgotinib from plasma samples using LC-MS/MS.

Experimental_Workflow start Start sample_collection Plasma Sample Collection start->sample_collection add_is Add this compound (Internal Standard) sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Caption: Workflow for Filgotinib quantification in plasma by LC-MS/MS.

References

Method Development for the Quantification of Filgotinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (B607452) is an orally administered, selective inhibitor of Janus kinase 1 (JAK1) that is used in the treatment of rheumatoid arthritis.[1][2][3] The quantification of Filgotinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the determination of Filgotinib in various biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Filgotinib is metabolized to an active metabolite, GS-829845, which also possesses inhibitory activity against JAK1.[4][5] Therefore, the simultaneous quantification of both Filgotinib and its active metabolite is often necessary for a comprehensive pharmacokinetic assessment.

Signaling Pathway of Filgotinib

Filgotinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAK1, Filgotinib modulates the signaling of pro-inflammatory cytokines.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Filgotinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Translocates to Nucleus and Initiates Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Filgotinib Filgotinib Filgotinib->JAK1 Inhibits LCMS_Workflow General Workflow for LC-MS/MS Quantification of Filgotinib Sample Plasma/Blood Sample IS Add Internal Standard (e.g., Tofacitinib, Veliparib) Sample->IS Extraction Sample Preparation (Protein Precipitation or LLE) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Data Analysis & Quantification MS->Quantification

References

Application Notes and Protocols for the Use of Filgotinib-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Filgotinib-d4 as an internal standard in the quantitative bioanalysis of Filgotinib (B607452), a selective Janus kinase 1 (JAK1) inhibitor. The following sections detail the principles of using a deuterated internal standard, a representative bioanalytical method, and the expected performance characteristics.

Introduction

Filgotinib is an orally administered drug approved for the treatment of rheumatoid arthritis and ulcerative colitis. Accurate characterization of its pharmacokinetic (PK) profile is crucial for ensuring its safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Filgotinib and its major active metabolite, GS-829845, in biological matrices.[1][2] To achieve high accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed.[3]

The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis.[3] This is because its physicochemical properties are nearly identical to the analyte, Filgotinib. Consequently, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, allowing for reliable correction of experimental variability.

Signaling Pathway of Filgotinib

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).[3] JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is utilized by many cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. By inhibiting JAK1, Filgotinib modulates the signaling of pro-inflammatory cytokines.

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene_Transcription Gene Transcription (Inflammatory Mediators) pSTAT->Gene_Transcription Translocates & Initiates Filgotinib Filgotinib Filgotinib->JAK1 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Filgotinib's Mechanism of Action in the JAK-STAT Pathway.

Principle of Bioanalysis using a Deuterated Internal Standard

The fundamental principle of using this compound as an internal standard is to add a known quantity to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. Since this compound is chemically identical to Filgotinib, it will behave similarly during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. By calculating the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical process can be normalized, leading to accurate quantification.

G start Biological Sample (Plasma, Serum) spike Spike with this compound (IS) start->spike extract Protein Precipitation / LLE spike->extract evap Evaporation & Reconstitution extract->evap inject Injection evap->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms ratio Calculate Peak Area Ratio (Filgotinib / this compound) ms->ratio quant Quantify against Calibration Curve ratio->quant

Caption: Bioanalytical Workflow Using this compound Internal Standard.

Representative Bioanalytical Protocol

This protocol describes a representative LC-MS/MS method for the simultaneous quantification of Filgotinib and its metabolite, GS-829845, in human plasma using this compound as the internal standard. This protocol is based on established methods for Filgotinib analysis.[1][4][5]

Materials and Reagents
  • Filgotinib, GS-829845, and this compound reference standards

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Filgotinib, GS-829845, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of Filgotinib and GS-829845 in 50:50 (v/v) acetonitrile:water for calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.

  • Add 200 µL of acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Representative Liquid Chromatography Parameters

ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B, hold, then return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Representative Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Filgotinib426.3 → 291.3[6]
GS-829845To be determined empirically
This compound430.3 → 295.3 (Hypothetical, assuming +4 Da shift on the parent and stable fragment)
Ion Source Temp. 550 °C
Collision Gas Argon

Method Validation Summary

The following tables present representative data for a validated LC-MS/MS method for Filgotinib and GS-829845, based on published literature.[1] These values are typical for what would be expected when using this compound as an internal standard.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Filgotinib 2.5 - 50[1]> 0.99
GS-829845 250 - 5000[1]> 0.99

Table 4: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Filgotinib LLOQ (2.5)< 15%< 15%± 15%
LQC (7.5)< 15%< 15%± 15%
MQC (20)< 15%< 15%± 15%
HQC (40)< 15%< 15%± 15%
GS-829845 LLOQ (250)< 15%< 15%± 15%
LQC (750)< 15%< 15%± 15%
MQC (2000)< 15%< 15%± 15%
HQC (4000)< 15%< 15%± 15%
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Filgotinib 91.4 - 98.6[1]Within acceptable limits (e.g., 85-115%)
GS-829845 94.1 - 97.7[1]Within acceptable limits (e.g., 85-115%)

Application to a Pharmacokinetic Study

This validated bioanalytical method can be applied to determine the plasma concentration-time profiles of Filgotinib and GS-829845 following drug administration in preclinical and clinical studies. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life can be accurately determined. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Filgotinib.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable tool for the quantitative analysis of Filgotinib and its active metabolite in biological matrices. This approach ensures high-quality data for pharmacokinetic studies, which is fundamental to the successful development and clinical use of Filgotinib.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Filgotinib in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid and accurate quantification of Filgotinib (B607452), a selective Janus kinase 1 (JAK1) inhibitor, in human plasma. The protocol employs a straightforward protein precipitation extraction technique, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is highly sensitive, specific, and has been validated over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Filgotinib is an orally administered, potent, and selective JAK1 inhibitor approved for the treatment of moderate to severe rheumatoid arthritis. To support its clinical development and therapeutic monitoring, a robust and reliable bioanalytical method for its quantification in human plasma is essential. This document provides a comprehensive protocol for an LC-MS/MS method that is simple, rapid, and cost-effective for the determination of Filgotinib and its active metabolite, GS-829845.[1][2]

Experimental

Materials and Reagents
  • Filgotinib reference standard

  • Filgotinib internal standard (e.g., Tofacitinib or a stable isotope-labeled Filgotinib)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters)

  • Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 4500, Waters Xevo)[1][2]

  • Analytical column (e.g., Shim-pack Scepter C18-120, Gemini C18)[1][2][3]

  • Microcentrifuge

  • Autosampler vials

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of Filgotinib and the internal standard (IS) in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.[4]

  • Working Standard Solutions: Prepare serial dilutions of the Filgotinib primary stock solution with a mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Calibration and QC Samples: Spike the appropriate working standard solutions into blank human plasma to obtain calibration standards and QC samples at various concentrations.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[1][2]

  • Add 150 µL of methanol containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is performed using a reversed-phase C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

ParameterCondition 1Condition 2
Column Shim-pack Scepter C18-120[1][2]Gemini C18[3][5]
Mobile Phase A Water with 0.1% Formic Acid[1][2]0.2% Formic Acid in Water[3][5]
Mobile Phase B Methanol with 0.1% Formic Acid[1][2]Acetonitrile[3][5]
Flow Rate 0.2 mL/min[1][2]0.9 mL/min[3][5]
Elution Gradient[1][2]Isocratic[3][5]
Injection Volume 5 µL10 µL
Column Temperature 40 °CAmbient
Run Time ~ 2 minutes[2]~ 3 minutes[5]
Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

ParameterFilgotinibInternal Standard (Tofacitinib)
Ionization Mode Positive ESIPositive ESI
MRM Transition (m/z) 426.3 → 291.3[3][6]313.2 → 149.2[3]
Declustering Potential (DP) Optimized for specific instrumentOptimized for specific instrument
Collision Energy (CE) Optimized for specific instrumentOptimized for specific instrument
Source Temperature 500-600 °C500-600 °C

Method Validation Summary

The method was validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, recovery, and stability.

ParameterResult
Calibration Range (Filgotinib) 2.5 - 50 ng/mL[1][2]
Calibration Range (GS-829845) 250 - 5000 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 11.4%[1][2]
Inter-day Precision (%CV) < 13.9%[1][2]
Accuracy (% Bias) Within ±15% of nominal concentration
Recovery Consistent and reproducible[1][2]
Matrix Effect No significant matrix effect observed[1][2][3]
Stability Stable for three freeze-thaw cycles, on bench-top for up to 6 hours, in the autosampler for up to 21 hours, and for one month at -80°C.[3][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Methanol with Internal Standard (150 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 5 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (Positive ESI, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification results Report Results quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of Filgotinib in human plasma.

method_validation cluster_core Core Parameters cluster_sample Sample-related Parameters cluster_stability Stability Assessment Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Bench-Top Stability Validation->BenchTop AutoSampler Autosampler Stability Validation->AutoSampler LongTerm Long-Term Stability Validation->LongTerm

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Filgotinib in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for processing large numbers of samples in a clinical or research setting. The method has been thoroughly validated and meets the criteria for bioanalytical method validation, ensuring accurate and precise results.

References

Application Notes and Protocols for the Use of Filgotinib-d4 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during the drug discovery and development process. It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes and is a key determinant of a drug's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions. In vitro metabolic stability assays are routinely employed to predict in vivo clearance and to rank-order compounds in early discovery phases.

Filgotinib (B607452) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis. Like any drug candidate, its metabolic fate is of significant interest. Filgotinib is primarily metabolized by carboxylesterase 2 (CES2), and to a lesser extent by carboxylesterase 1 (CES1), to form its major active metabolite, GS-829845.[1][2] Accurate quantification of the parent drug in the presence of its metabolites and complex biological matrices is essential for reliable metabolic stability assessment.

This document provides detailed application notes and protocols for the use of Filgotinib-d4, a deuterated analog of Filgotinib, as an internal standard in metabolic stability assays. The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Deuterated Internal Standards

This compound is chemically identical to Filgotinib, with the exception that four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution results in a molecule with a higher mass, which can be distinguished from the unlabeled analyte by a mass spectrometer. However, its physicochemical properties are nearly identical to Filgotinib. This allows this compound to:

  • Co-elute with Filgotinib during chromatographic separation.

  • Experience similar ionization efficiency and matrix effects in the mass spectrometer source.

  • Undergo similar losses during sample preparation and extraction.

By adding a known concentration of this compound to the experimental samples at an early stage, it serves as a reliable internal reference to correct for variations in the analytical process, thereby significantly improving the accuracy and precision of the quantification of Filgotinib.

Application: In Vitro Metabolic Stability Assay

The primary application of this compound is as an internal standard in in vitro metabolic stability assays designed to determine the rate at which Filgotinib is metabolized by liver enzymes. These assays typically involve incubating Filgotinib with a source of drug-metabolizing enzymes, such as human liver microsomes (HLM), and monitoring the disappearance of the parent drug over time.

Experimental Protocol: Metabolic Stability of Filgotinib in Human Liver Microsomes (HLM)

This protocol outlines a typical procedure for assessing the metabolic stability of Filgotinib using HLM and quantifying the remaining parent drug using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents

  • Filgotinib

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Dimethyl Sulfoxide (DMSO)

  • Purified Water, LC-MS grade

  • 96-well incubation plates

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system

2. Preparation of Solutions

  • Filgotinib Stock Solution (10 mM): Dissolve an appropriate amount of Filgotinib in DMSO.

  • Filgotinib Working Solution (100 µM): Dilute the 10 mM stock solution with a 50:50 mixture of acetonitrile and water.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in acetonitrile. This solution will be used as the quenching/protein precipitation solution.

  • HLM Suspension (1 mg/mL): Dilute the pooled HLM stock in cold phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions in cold phosphate buffer.

3. Incubation Procedure

  • Pre-incubation: In a 96-well plate, add the HLM suspension and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction: To each well, add the Filgotinib working solution to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction.

  • Quenching: To stop the reaction, transfer an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing a fixed volume (e.g., 150 µL) of the ice-cold this compound IS working solution in acetonitrile. The cold acetonitrile will precipitate the microsomal proteins and halt the enzymatic reaction.

  • Protein Precipitation: Vortex the collection plate for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Filgotinib and this compound should be optimized for the instrument used.

    • Filgotinib: m/z 426 → 358 and 426 → 291[3][4]

    • This compound: The precursor ion will be shifted by +4 (m/z 430), and the product ions may or may not be shifted depending on the location of the deuterium labels. These transitions must be determined empirically.

5. Data Analysis

  • Quantification: Calculate the peak area ratio of Filgotinib to this compound for each time point.

  • Metabolic Stability Calculation:

    • Plot the natural logarithm of the percentage of Filgotinib remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

Data Presentation

The following tables summarize the metabolic stability data for Filgotinib and provide a comparison with other JAK inhibitors.

Table 1: Metabolic Stability of Filgotinib in Human Liver Microsomes (HLM)

ParameterValueReference
In Vitro Half-life (t₁/₂) (min) 48.47[3][4]
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) 14.29[3][4]

Table 2: Comparative In Vitro Metabolic Stability of Selected JAK Inhibitors in Human Liver Microsomes (HLM)

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (mL/min/kg)Primary Metabolizing Enzymes
Filgotinib 48.4714.29 (µL/min/mg)CES2, CES1[1][2]
Baricitinib 29.5027.49CYP3A4
Tofacitinib ~192Not explicitly stated in snippetsCYP3A4, CYP2C19
Upadacitinib Not explicitly stated in snippetsNot explicitly stated in snippetsCYP3A, minor CYP2D6[5]

Note: The intrinsic clearance for Baricitinib is presented in different units in the source material. Direct comparison should be made with caution.

Visualizations

Signaling Pathway

filgotinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates (p) pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates to Nucleus and binds to DNA Filgotinib Filgotinib Filgotinib->JAK1 Inhibits Phosphorylation Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Experimental Workflow

metabolic_stability_workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Incubation Incubate Filgotinib (1 µM) with Human Liver Microsomes and NADPH at 37°C Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Quench Quench Reaction with Acetonitrile containing This compound (Internal Standard) Time_Points->Quench Precipitate Protein Precipitation & Centrifugation Quench->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant LC_MS Inject Supernatant into LC-MS/MS System Supernatant->LC_MS Quantify Quantify Peak Area Ratio (Filgotinib / this compound) LC_MS->Quantify Plot Plot ln(% Remaining) vs. Time Quantify->Plot Calculate Calculate Half-life (t½) & Intrinsic Clearance (CLint) Plot->Calculate End End Calculate->End

Metabolic Pathway of Filgotinib

filgotinib_metabolism Filgotinib Filgotinib GS_829845 GS-829845 (Active Metabolite) Filgotinib->GS_829845 Metabolism Enzymes Carboxylesterase 2 (CES2) (Major) Carboxylesterase 1 (CES1) (Minor) Enzymes->Filgotinib

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Filgotinib and Filgotinib-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Filgotinib (B607452), a selective Janus kinase 1 (JAK1) inhibitor, and its deuterated internal standard, Filgotinib-d4. The protocols provided are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high selectivity and throughput for the analysis of Filgotinib in complex biological matrices such as plasma.

Introduction

Filgotinib is an orally bioavailable, selective inhibitor of JAK1, which is a key enzyme in the signaling pathway of several pro-inflammatory cytokines.[1][2] It is under investigation for the treatment of inflammatory diseases like rheumatoid arthritis.[3][4][5][6] Accurate quantification of Filgotinib in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it corrects for matrix effects and variations in sample processing and instrument response.[2] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of Filgotinib and this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of Filgotinib and this compound from plasma samples.

  • Spiking: To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Precipitation: Add 150 µL of methanol (B129727) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is achieved on a C18 reversed-phase column. The conditions are optimized for a short run time, enabling high-throughput analysis.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column Gemini C18, 50 x 4.6 mm, 5 µm
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 20% A : 80% B
Flow Rate 0.9 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Total Run Time 2.0 minutes
Mass Spectrometer Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.

ParameterValue
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode ESI Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
Filgotinib 426.3291.3
This compound 430.3295.3

Data Presentation

The following table summarizes the expected quantitative performance of the method.

ParameterFilgotinibThis compound (IS)
Retention Time (min) ~1.31~1.30
Linearity Range (ng/mL) 0.78 - 1924N/A
Correlation Coefficient (r²) >0.99N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 0.78N/A

Experimental Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add this compound (IS) plasma->is precip Add Methanol (150 µL) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler Autosampler Vial supernatant->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc ms Mass Spectrometry (MRM Detection) hplc->ms chromatogram Chromatogram Generation ms->chromatogram integration Peak Integration chromatogram->integration quant Quantification integration->quant

Caption: Experimental workflow for the LC-MS/MS analysis of Filgotinib.

G cluster_factors Factors Influencing Separation cluster_outcome Separation Outcome mobile_phase Mobile Phase Composition (Acetonitrile/Water Ratio) retention Retention Time mobile_phase->retention resolution Peak Resolution mobile_phase->resolution column Stationary Phase (C18 Chemistry) column->retention peak_shape Peak Shape column->peak_shape flow_rate Flow Rate flow_rate->retention flow_rate->resolution ph Mobile Phase pH ph->retention ph->peak_shape

Caption: Key factors influencing the chromatographic separation of Filgotinib.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of Filgotinib in biological matrices. The use of its deuterated internal standard, this compound, ensures accuracy and precision, making this method highly suitable for regulated bioanalysis in the context of drug development and clinical research. The provided protocols and diagrams offer a comprehensive guide for researchers to implement this method in their laboratories.

References

Application Note: High-Throughput Analysis of Filgotinib-d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Filgotinib (B607452) and its deuterated internal standard, Filgotinib-d4, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring of Filgotinib.

Introduction

Filgotinib is an orally administered, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis. To support pharmacokinetic and toxicokinetic studies, a reliable and efficient bioanalytical method is essential for the quantification of Filgotinib in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results. This application note provides a detailed protocol for the determination of Filgotinib in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Filgotinib and this compound from human plasma.

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Alternatively, ethyl acetate (B1210297) can be used as the extraction solvent.[1]

Liquid Chromatography

Chromatographic separation is performed on a C18 analytical column. The mobile phase consists of a mixture of acetonitrile and water, both containing a small percentage of an acidifier such as formic acid or a buffer like ammonium formate to ensure good peak shape and ionization efficiency.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnReversed-phase C18 (e.g., Gemini C18, Shim-pack Scepter C18)[1][2]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 - 0.9 mL/min[1]
Injection Volume5 - 10 µL
Column Temperature40 °C
GradientOptimized for separation of Filgotinib and this compound
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters for Filgotinib and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Declustering Potential (V)
Filgotinib426.3291.3User OptimizedUser Optimized
Filgotinib426.0358.0User OptimizedUser Optimized
Filgotinib426.0291.0User OptimizedUser Optimized
This compound430.3295.3User OptimizedUser Optimized

Collision energy and declustering potential should be optimized for the specific instrument used to achieve the best sensitivity and fragmentation.

Results and Discussion

The described method provides excellent sensitivity, specificity, and a wide dynamic range for the quantification of Filgotinib in human plasma. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis, leading to high accuracy and precision. The chromatographic conditions ensure a short run time, making the method suitable for high-throughput analysis.

Signaling Pathway and Experimental Workflow

The mechanism of action of Filgotinib involves the inhibition of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, Janus kinases (JAKs) are activated, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Filgotinib selectively inhibits JAK1, thereby blocking this inflammatory signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates and Regulates Filgotinib Filgotinib Filgotinib->JAK1 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Filgotinib's inhibition of the JAK1-STAT signaling pathway.

The experimental workflow for the analysis of Filgotinib in plasma samples is a streamlined process from sample receipt to data analysis.

experimental_workflow Sample_Receipt Plasma Sample Receipt Protein_Precipitation Protein Precipitation (Methanol + this compound) Sample_Receipt->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Experimental workflow for Filgotinib analysis in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Filgotinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting drug development professionals in pharmacokinetic studies and therapeutic drug monitoring of Filgotinib.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Filgotinib using Filgotinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (B607452) is an orally administered, selective inhibitor of Janus kinase 1 (JAK1) used in the treatment of moderate to severe active rheumatoid arthritis and other inflammatory diseases.[1][2][3] The therapeutic effect of Filgotinib is mediated through the modulation of the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines.[1][2][4] Filgotinib is metabolized to an active metabolite, GS-829845, which also contributes to the overall therapeutic effect.[5][6][7] Therapeutic Drug Monitoring (TDM) of Filgotinib and its active metabolite can be a valuable tool to optimize treatment efficacy and minimize potential toxicities. This document provides detailed application notes and protocols for the quantification of Filgotinib in biological matrices using Filgotinib-d4 as an internal standard.

This compound is a deuterated form of Filgotinib, intended for use as an internal standard in mass spectrometry-based quantification assays.[8] Its use helps to correct for variability in sample preparation and instrument response, ensuring accurate and precise measurement of Filgotinib concentrations.

Mechanism of Action: The JAK-STAT Signaling Pathway

Filgotinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.[1][3] This pathway is activated by various cytokines binding to their receptors, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.[1] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation.[1] By inhibiting JAK1, Filgotinib effectively dampens this pro-inflammatory signaling cascade.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_a JAK1 Receptor->JAK1_a Activation JAK1_b JAK1 Receptor->JAK1_b Activation STAT_a STAT JAK1_a->STAT_a Phosphorylation STAT_b STAT JAK1_b->STAT_b Phosphorylation pSTAT_dimer pSTAT Dimer STAT_a->pSTAT_dimer Dimerization STAT_b->pSTAT_dimer Dimerization Gene Inflammatory Gene Transcription pSTAT_dimer->Gene Translocation & Transcription Activation Filgotinib Filgotinib Filgotinib->JAK1_a Inhibition Filgotinib->JAK1_b Inhibition

Caption: Filgotinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Principle of the Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of Filgotinib and its active metabolite, GS-829845, in human plasma.[7][9] The method involves protein precipitation for sample extraction, followed by chromatographic separation and detection by mass spectrometry. This compound is used as the internal standard (IS) to ensure accuracy.

Materials and Reagents
  • Filgotinib analytical standard

  • This compound (Internal Standard)

  • GS-829845 analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples at room temperature.

  • Spike 50 µL of plasma with 10 µL of internal standard working solution (this compound).

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

LC-MS/MS Method Parameters
ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., Shim-pack Scepter C18-120)[9]
Mobile Phase A0.1% Formic acid in water[9]
Mobile Phase B0.1% Formic acid in methanol[9]
Flow Rate0.2 mL/min[9]
Injection Volume5 µL
Gradient ElutionA typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[9]
Monitored TransitionsFilgotinib: m/z 426.3 → 291.3[10]GS-829845: (Specific transitions to be determined)this compound: (Specific transitions to be determined)
Dwell Time150 ms[11]
Ion Source TemperatureTo be optimized (typically 400-550 °C)
Method Validation Summary
ParameterFilgotinibGS-829845
Calibration Curve Range2.5–50 ng/mL[7][9]250–5000 ng/mL[7][9]
Correlation Coefficient (r²)≥ 0.99[12]≥ 0.99
Intra-day Precision (%CV)< 11.4%[7][9]< 11.4%[7][9]
Inter-day Precision (%CV)< 13.9%[7][9]< 13.9%[7][9]
Intra-day Accuracy (%)Within ±15% of nominal concentrationWithin ±15% of nominal concentration
Inter-day Accuracy (%)Within ±15% of nominal concentrationWithin ±15% of nominal concentration
Stability
Bench-top (6 hours)Stable[10]Stable
Freeze-thaw (3 cycles)Stable[10]Stable
Long-term (-80°C, 1 month)Stable[10]Stable

Experimental Workflow

The overall workflow for the therapeutic drug monitoring of Filgotinib using this compound is depicted below.

TDM_Workflow SampleCollection 1. Patient Sample Collection (Plasma) IS_Addition Addition of This compound (IS) SampleCollection->IS_Addition SamplePrep 2. Sample Preparation (Protein Precipitation) LC_Separation 3. LC Separation (C18 Column) SamplePrep->LC_Separation IS_Addition->SamplePrep MS_Detection 4. MS/MS Detection (ESI+) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis (Quantification) MS_Detection->DataAnalysis Reporting 6. Reporting of Results DataAnalysis->Reporting

Caption: Workflow for Filgotinib therapeutic drug monitoring.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of Filgotinib and its active metabolite. This allows for precise quantification in patient plasma, which can aid in optimizing dosing strategies to improve clinical outcomes. The provided protocols and data serve as a comprehensive guide for researchers and clinicians involved in the therapeutic management of patients treated with Filgotinib.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Filgotinib-d4 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical applications of Filgotinib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound as an internal standard in quantitative assays and to offer troubleshooting for common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard in LC-MS/MS assays?

The ideal concentration of this compound should be determined during method development and is dependent on the specific assay conditions, including the expected concentration range of the analyte (Filgotinib), the sensitivity of the mass spectrometer, and the nature of the biological matrix. A general guideline is to use a concentration that provides a reproducible and stable signal, typically in the mid-range of the calibration curve for Filgotinib. It is recommended to test a few concentrations to find the one that yields the best accuracy and precision. The internal standard response should be consistent across all samples to ensure reliable quantification.[1][2][3]

Q2: Can the position of the deuterium (B1214612) labels on this compound affect my results?

Yes, the position and stability of the deuterium labels are critical. Deuterium atoms on certain parts of a molecule can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards like this compound where the deuterium atoms are placed in stable, non-exchangeable positions.

Q3: I am observing a chromatographic shift between Filgotinib and this compound. Is this normal and how can I address it?

A slight difference in retention times between an analyte and its deuterated internal standard is a known phenomenon called the "isotopic effect". This can occur because deuterium is slightly less lipophilic than hydrogen, which may cause the deuterated standard to elute slightly earlier in reversed-phase chromatography. While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement. To address this, you can try to optimize the chromatographic method by adjusting the mobile phase composition, gradient profile, or column temperature to achieve co-elution. In some cases, using a column with a slightly lower resolution can help ensure the analyte and internal standard elute together.

Q4: What are the key parameters to monitor for this compound in an LC-MS/MS assay?

When using this compound as an internal standard, it is important to monitor its peak area or height across all samples in a run, including calibrators, quality controls, and unknown samples. The response of the internal standard should be consistent throughout the analytical run. A significant drift or variability in the internal standard signal could indicate a problem with sample preparation, instrument performance, or matrix effects.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Poor Precision and Accuracy Inconsistent Internal Standard Concentration: Inaccurate or inconsistent spiking of this compound into samples.Ensure the internal standard spiking solution is accurately prepared and added consistently to all samples. Use a calibrated pipette and verify the volume.
Differential Matrix Effects: Filgotinib and this compound are not experiencing the same degree of ion suppression or enhancement from the biological matrix.[1]Optimize the sample clean-up procedure to remove interfering matrix components. Adjust the chromatography to ensure co-elution of the analyte and internal standard.
Cross-Contamination: Presence of unlabeled Filgotinib in the this compound standard.Verify the isotopic purity of the this compound standard. Prepare a sample containing only the internal standard to check for the presence of the unlabeled analyte.
Non-Linear Calibration Curve Detector Saturation: At high concentrations, the mass spectrometer detector may become saturated, leading to a non-linear response.Dilute the higher concentration standards and samples. Optimize the detector settings if possible.
Ionization Competition: At high analyte concentrations, Filgotinib may compete with this compound for ionization, leading to a suppressed internal standard signal.[2]Observe the internal standard response across the calibration curve. A decreasing signal with increasing analyte concentration suggests competition. Consider optimizing the internal standard concentration.
Loss of this compound Signal Isotopic Back-Exchange: Deuterium atoms on the internal standard are replaced by hydrogen from the solvent or matrix.Ensure the pH of all solutions is controlled and avoid strongly acidic or basic conditions. Store the internal standard in a neutral, aprotic solvent.
In-source Instability: The deuterated internal standard may be less stable in the ion source of the mass spectrometer compared to the analyte.Optimize the ion source parameters, such as temperature and voltages, to minimize in-source decay of the internal standard.

Experimental Protocols & Data

LC-MS/MS Method for Filgotinib Quantification in Human Plasma

This protocol is a representative example for the simultaneous quantification of Filgotinib and its active metabolite, GS-829845, using an internal standard.

  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard solution (e.g., this compound at a suitable concentration).

    • Perform protein precipitation by adding methanol (B129727).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Shim-pack Scepter C18-120 or equivalent.

    • Mobile Phase: A gradient of water and methanol with 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Representative Quantitative Data

The following tables summarize typical performance characteristics of a validated LC-MS/MS assay for Filgotinib.

Table 1: Calibration Curve and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Filgotinib2.5 - 502.5
GS-829845250 - 5000250

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Filgotinib< 11.4%< 13.9%88.6% - 111.4%
GS-829845< 11.4%< 13.9%86.1% - 113.9%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Filgotinib91.4% - 98.6%Consistent & Reproducible
GS-82984594.1% - 97.7%Consistent & Reproducible

Data adapted from a validated method for the simultaneous quantification of Filgotinib and its active metabolite.[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Assay Performance Start Poor Precision/Accuracy or Non-Linear Calibration Curve Check_IS Check Internal Standard (this compound) Response Start->Check_IS IS_Consistent IS Response Consistent? Check_IS->IS_Consistent Investigate_Matrix Investigate Matrix Effects IS_Consistent->Investigate_Matrix Yes IS_Inconsistent IS Response Inconsistent IS_Consistent->IS_Inconsistent No Optimize_Cleanup Optimize Sample Cleanup Investigate_Matrix->Optimize_Cleanup Adjust_Chroma Adjust Chromatography for Co-elution Investigate_Matrix->Adjust_Chroma Resolved Issue Resolved Optimize_Cleanup->Resolved Adjust_Chroma->Resolved Check_Prep Review Sample Preparation (e.g., Spiking, Dilutions) IS_Inconsistent->Check_Prep Check_Purity Verify IS Purity and Stability IS_Inconsistent->Check_Purity Optimize_IS_Conc Optimize IS Concentration Check_Prep->Optimize_IS_Conc Check_Purity->Optimize_IS_Conc Optimize_IS_Conc->Resolved

Caption: Troubleshooting workflow for common assay performance issues.

Experimental_Workflow General Experimental Workflow for Filgotinib Quantification Start Plasma Sample Spike_IS Spike with this compound Start->Spike_IS Protein_Precip Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS_Analysis LC-MS/MS Analysis Supernatant->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result Final Concentration Data_Processing->Result

Caption: A typical experimental workflow for quantifying Filgotinib in plasma.

References

Technical Support Center: Filgotinib-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Filgotinib-d4 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following stability data is based on studies conducted with Filgotinib (B607452). This compound is the deuterated internal standard for Filgotinib and is expected to have comparable stability. This guidance can be considered a strong proxy for the stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound plasma samples have been left on the benchtop for a few hours. Are they still viable for analysis?

A1: Yes, Filgotinib has demonstrated stability in plasma for a limited time at room temperature. Studies have shown that Filgotinib is stable on a bench-top for up to 6 hours.[1][2] For optimal results, it is recommended to process samples as soon as possible or store them at appropriate cold temperatures. If samples have exceeded this time, it is advisable to use a fresh sample if possible.

Q2: Can I freeze and thaw my this compound spiked plasma samples multiple times?

A2: Yes, Filgotinib has been shown to be stable for up to three freeze-thaw cycles.[1][2][3] To avoid potential degradation, it is best practice to aliquot samples into smaller volumes to minimize the number of freeze-thaw cycles. If more than three cycles are necessary, it is recommended to perform a validation experiment to confirm the stability of this compound under those specific conditions.

Q3: What are the recommended long-term storage conditions for plasma samples containing this compound?

A3: For long-term storage, it is recommended to keep plasma samples at -80°C. Studies have confirmed that Filgotinib is stable in plasma for at least one month when stored at -80°C.[1][2]

Q4: I am seeing inconsistent results from my auto-sampler. Could this be a stability issue?

A4: It is possible. Filgotinib has been shown to be stable in an auto-sampler for up to 21 hours.[1][2] If your run time exceeds this, or if the auto-sampler's cooling system is not functioning correctly, degradation could occur. Ensure your auto-sampler is maintaining the appropriate temperature and that the total run time for your sample set does not exceed the known stability window.

Q5: What are the key parameters to consider when validating a bioanalytical method for this compound stability?

A5: According to regulatory guidelines, the main characteristics to evaluate for bioanalytical method validation include selectivity, lower limit of quantification (LLOQ), calibration curve performance, accuracy, precision, matrix effects, and stability of the analyte in the biological matrix.[4] Stability evaluations should include freeze-thaw stability, bench-top stability, and long-term storage stability.

Summary of Filgotinib Stability Data

The following tables summarize the stability of Filgotinib in various biological matrices under different storage conditions based on published literature.

Table 1: Short-Term Stability of Filgotinib in Plasma

ConditionMatrixDurationStabilityReference
Bench-topRat PlasmaUp to 6 hoursStable[1][2]
Bench-topMice PlasmaNot specifiedStable[3]
Auto-samplerRat PlasmaUp to 21 hoursStable[1][2]
Auto-samplerMice PlasmaNot specifiedStable[3]

Table 2: Freeze-Thaw Stability of Filgotinib in Plasma

MatrixNumber of CyclesStabilityReference
Rat Plasma3Stable[1][2]
Mice Plasma3Stable[3]

Table 3: Long-Term Stability of Filgotinib in Plasma

Storage TemperatureMatrixDurationStabilityReference
-80°CRat Plasma1 monthStable[1][2]
-80°CMice PlasmaNot specifiedStable[3]

Experimental Protocols

A typical experimental workflow for assessing the stability of this compound in a biological matrix involves sample preparation, storage under defined conditions, and subsequent analysis using a validated bioanalytical method, such as LC-MS/MS.

Example Protocol: Freeze-Thaw Stability Assessment in Plasma
  • Sample Preparation: Spike blank plasma with a known concentration of this compound. Prepare multiple aliquots.

  • Freezing: Store the aliquots at -80°C for at least 24 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw process for a specified number of cycles (e.g., three cycles).

  • Analysis: After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.

  • Comparison: Compare the concentration of this compound in the cycled samples to that of freshly prepared samples. The deviation should be within an acceptable range (e.g., ±15%).

Visualizations

The following diagram illustrates a general workflow for a stability study of this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_storage Stability Testing Conditions cluster_analysis Sample Analysis cluster_results Data Evaluation start Start: Obtain Blank Biological Matrix spike Spike with this compound (and QC samples) start->spike aliquot Aliquot Samples spike->aliquot ft_cycle Freeze-Thaw Cycles (-80°C to RT) aliquot->ft_cycle Condition 1 benchtop Bench-Top Storage (Room Temperature) aliquot->benchtop Condition 2 longterm Long-Term Storage (-80°C) aliquot->longterm Condition 3 extraction Sample Extraction (e.g., Protein Precipitation) ft_cycle->extraction benchtop->extraction longterm->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition lcms->data compare Compare with Nominal Concentration data->compare stability Determine Stability (% Recovery) compare->stability end End: Stability Report stability->end

Caption: Workflow for assessing the stability of this compound in biological matrices.

References

Technical Support Center: Matrix Effects in Filgotinib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of Filgotinib.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Filgotinib quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Filgotinib, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, blood, or tissue).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[2] Given that Filgotinib is often measured in complex biological matrices, endogenous substances like phospholipids, salts, and proteins can interfere with its accurate quantification if not properly addressed.[3]

Q2: The published methods for Filgotinib often state "no significant matrix effect was observed." Why am I still encountering issues?

A2: Published methods are typically well-optimized for specific conditions. Deviations from these established protocols can lead to the emergence of matrix effects. Common reasons for encountering issues despite validated methods include:

  • Suboptimal Sample Preparation: Incomplete removal of matrix components, especially phospholipids, is a primary cause of ion suppression.[4]

  • Chromatographic Shifts: Changes in retention time can cause Filgotinib to co-elute with interfering compounds. This can be due to column aging, variations in mobile phase preparation, or temperature fluctuations.

  • Differences in Sample Population: The composition of the biological matrix can vary between patient populations or animal species, introducing new or different interfering substances.

  • Contamination: Exogenous materials like plasticizers, detergents, or anticoagulants can be introduced during sample collection and processing.[3]

Q3: What are the most common sources of matrix effects in plasma or blood samples for Filgotinib analysis?

A3: In plasma and blood, the most notorious sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes. These molecules often co-extract with analytes during sample preparation and can co-elute during chromatographic analysis. Other significant contributors include salts, proteins, and metabolites of co-administered drugs.[5]

Q4: How can I definitively determine if my Filgotinib assay is being affected by matrix effects?

A4: There are two primary experimental methods to diagnose matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points during your chromatographic run ion suppression or enhancement occurs.[6]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect by comparing the analyte's response in a clean solvent versus a post-extraction matrix sample.[5]

Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in QC samples

If you observe high variability or a consistent bias in your quality control (QC) samples, matrix effects could be the underlying cause.

Potential Cause Troubleshooting Step Rationale
Inadequate Sample Cleanup Re-evaluate your sample preparation method. If using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] For plasma samples, a phospholipid removal plate (e.g., HybridSPE) can be highly effective.[4]PPT is often insufficient for removing phospholipids, a major source of ion suppression.[7] LLE and SPE offer better selectivity and cleaner extracts.[8]
Analyte Co-elution with Interferences Optimize your chromatographic method. Try adjusting the gradient slope to better separate the Filgotinib peak from the suppression zones identified via post-column infusion.[2] Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18).[2]Increasing chromatographic resolution is a powerful way to move the analyte of interest away from interfering matrix components.[9]
Inappropriate Internal Standard (IS) If not already in use, switch to a stable isotope-labeled (SIL) internal standard for Filgotinib.A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thereby providing effective compensation.[9]
Issue 2: Low sensitivity or inability to reach the desired Lower Limit of Quantification (LLOQ)

If the signal for Filgotinib is consistently lower than expected, ion suppression is a likely culprit.

Potential Cause Troubleshooting Step Rationale
Significant Ion Suppression Perform a post-column infusion experiment to confirm that the Filgotinib peak elutes in a region of ion suppression.This will visually confirm the presence and timing of ion suppression.[6]
Suboptimal Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider switching ionization polarity (if applicable for Filgotinib) or even the ionization source (e.g., from ESI to APCI), as APCI can be less susceptible to matrix effects.[10]Fine-tuning the ionization source can enhance the signal for Filgotinib relative to the background.[11]
Sample Dilution While counterintuitive for low-level quantification, diluting the sample before extraction can sometimes improve the signal-to-noise ratio by reducing the concentration of interfering matrix components.[6]This reduces the overall load of matrix components entering the MS source.

Quantitative Data Summary

The following table summarizes the matrix effect and recovery data from a validated method for Filgotinib and its active metabolite, GS-829845, in human plasma. In this specific case, the methods were optimized to ensure matrix effects were consistent and reproducible.

Analyte Concentration (ng/mL) Matrix Effect (%) Recovery (%) Reference
Filgotinib595.2 ± 4.592.8 ± 5.1[12]
Filgotinib4096.1 ± 3.894.5 ± 4.2[12]
GS-82984550094.7 ± 5.291.7 ± 6.3[12]
GS-829845400095.5 ± 4.193.1 ± 5.5[12]

Data presented as mean ± SD. A matrix effect value close to 100% indicates minimal impact.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps identify the regions of ion suppression or enhancement in your chromatogram.

  • Prepare an Infusion Solution: Create a solution of Filgotinib in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal on your mass spectrometer.

  • Set up the Infusion System: Use a syringe pump to deliver the Filgotinib solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate: Allow the infusion to run until you observe a stable baseline signal for the Filgotinib MRM transition in your data acquisition software.

  • Inject Blank Matrix Extract: Inject a sample of extracted blank matrix (processed using your standard sample preparation method, but without the analyte or IS).

  • Analyze the Chromatogram: Monitor the Filgotinib signal. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. Compare the retention time of these regions to the known retention time of Filgotinib to see if they overlap.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis

This protocol quantifies the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Filgotinib into a clean solvent (e.g., mobile phase or reconstitution solvent) at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike Filgotinib into the clean extracts at the same low and high QC concentrations.

    • Set C (Extracted Sample): Spike Filgotinib into the blank biological matrix before extraction at the low and high QC concentrations and process as usual.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

A Matrix Factor less than 85% or greater than 115% typically indicates a significant matrix effect that needs to be addressed.

Visualizations

G Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Resolution start Poor Accuracy or Low Sensitivity Observed check_ME Suspect Matrix Effects? start->check_ME qualitative Perform Post-Column Infusion check_ME->qualitative Yes quantitative Perform Post-Extraction Spike check_ME->quantitative Yes overlap Suppression Zone Overlaps with Analyte? qualitative->overlap significant_ME Matrix Factor Significant? (<85% or >115%) quantitative->significant_ME optimize_chroma Optimize Chromatography (Gradient, Column) overlap->optimize_chroma Yes use_sil_is Use Stable Isotope-Labeled IS overlap->use_sil_is No, but still want to compensate optimize_sample_prep Optimize Sample Prep (SPE, LLE, PL-Removal) significant_ME->optimize_sample_prep Yes significant_ME->use_sil_is No, but still want to compensate revalidate Re-validate Method optimize_sample_prep->revalidate optimize_chroma->revalidate use_sil_is->revalidate end Problem Resolved revalidate->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

G Post-Column Infusion Experimental Setup lc_pump LC Pump (Mobile Phase) injector Autosampler (Injects Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column t_fitting T-Fitting column->t_fitting syringe_pump Syringe Pump (Filgotinib Solution) syringe_pump->t_fitting ms Mass Spectrometer t_fitting->ms

Caption: Diagram of a post-column infusion experimental setup.

References

Troubleshooting Poor Peak Shape for Filgotinib-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Filgotinib-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, achieving a symmetrical, well-defined chromatographic peak is paramount for accurate and reproducible quantification. Poor peak shape, such as tailing, fronting, or broadening, can compromise the quality of analytical data. This technical support center provides a comprehensive guide to troubleshooting and resolving common issues leading to suboptimal peak shapes for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for this compound?

A1: The most common peak shape issues are peak tailing, peak fronting, and peak broadening.[1] Peak tailing results in an asymmetric peak with a drawn-out trailing edge, while peak fronting is characterized by a leading edge that is less steep than the trailing edge.[1] Broad peaks are wider than expected, which can reduce resolution and sensitivity.[1]

Q2: What are the primary causes of peak tailing for this compound?

A2: Peak tailing for a basic compound like this compound can often be attributed to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[2] Other potential causes include a mismatch between the mobile phase pH and the analyte's pKa, column contamination, or excessive extra-column volume.[2]

Q3: My this compound peak is fronting. What could be the issue?

A3: Peak fronting is most commonly caused by sample overload, where the concentration or injection volume of the analyte is too high for the column to handle.[3][4] It can also result from using a sample solvent that is stronger than the mobile phase.

Q4: Can the deuterated nature of this compound contribute to peak shape problems?

A4: While deuterated standards are designed to co-elute with the parent analyte, isotopic effects can sometimes lead to slight differences in retention times.[5] More significantly, issues such as isotopic exchange (loss of deuterium) or impurities in the deuterated standard can potentially affect peak purity and shape.[5][6] It is crucial to use high-purity this compound (≥98% isotopic enrichment and >99% chemical purity) to minimize these risks.[6]

Q5: How can I systematically troubleshoot poor peak shape for this compound?

A5: A logical troubleshooting workflow is essential. Start by identifying the type of peak distortion (tailing, fronting, etc.). Then, systematically investigate potential causes, beginning with the most common and easily addressable factors such as mobile phase preparation, sample concentration, and column condition.[7] Refer to the troubleshooting workflow diagram below for a step-by-step approach.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for this compound.

G Troubleshooting Workflow for Poor this compound Peak Shape cluster_0 Identify Problem cluster_1 Initial Checks cluster_2 Instrument & Column cluster_3 Advanced Troubleshooting cluster_4 Resolution start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_sample Assess Sample (Concentration, Solvent) check_mobile_phase->check_sample end Good Peak Shape Achieved check_mobile_phase->end If resolved check_column Inspect Column (Contamination, Age, Voids) check_sample->check_column check_sample->end If resolved check_system Check LC System (Connections, Tubing, Flow Rate) check_column->check_system check_column->end If resolved optimize_method Optimize Method Parameters (Gradient, Temperature) check_system->optimize_method check_system->end If resolved check_is Evaluate Internal Standard (Purity, Isotopic Exchange) optimize_method->check_is optimize_method->end If resolved check_is->end If resolved

A systematic workflow for troubleshooting poor peak shape.

Detailed Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: Filgotinib (B607452), being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase.[2]- Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic acid) to ensure Filgotinib is fully protonated and less likely to interact with silanols.[8][9] - Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[2] - Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help, but this is not ideal for MS applications.
Column Contamination: Accumulation of matrix components on the column frit or packing material.- Use a Guard Column: Protect the analytical column with a guard column.[10] - Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants. - Improve Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).
Mobile Phase Issues: Incorrect pH, inadequate buffer strength, or degradation of the mobile phase.[2][11]- Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase. - Verify pH: Accurately measure and adjust the pH of the aqueous component. - Ensure Adequate Buffering: Use a sufficient concentration of a suitable buffer if pH control is critical.
Peak Fronting Sample Overload: Injecting too much analyte mass onto the column.[3][4]- Reduce Injection Volume: Decrease the volume of sample injected.[3] - Dilute the Sample: Lower the concentration of this compound in the sample solution.[3]
Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the initial mobile phase.- Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If not possible, minimize the organic content of the sample solvent.
Broad Peaks Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell.- Minimize Tubing Length and Diameter: Use narrow-bore tubing (e.g., 0.005" ID) and keep connections as short as possible.[2] - Check Fittings: Ensure all fittings are properly seated to avoid dead volume.
Column Degradation: Loss of stationary phase or creation of voids in the column bed.[12]- Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.
Inappropriate Flow Rate: Flow rate is too high or too low for the column dimensions and particle size.[13]- Optimize Flow Rate: Determine the optimal flow rate for your column based on its specifications.
Split Peaks Partially Blocked Frit: Debris from the sample or system can partially block the column inlet frit.[11]- Replace the Frit or Column: If cleaning is not possible, the frit or the entire column may need to be replaced.
Column Void: A void or channel has formed at the head of the column.- Replace the Column: This is typically an irreversible problem requiring a new column.
Solvent Mismatch: Severe mismatch between the injection solvent and the mobile phase.[4]- Adjust Injection Solvent: As with peak fronting, match the injection solvent to the mobile phase as closely as possible.

Experimental Protocols

Below are representative experimental conditions for the analysis of Filgotinib that can serve as a starting point for method development and troubleshooting.

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is often effective for plasma samples.[14]

  • To 50 µL of plasma, add 150 µL of methanol (B129727) containing this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters from published methods for Filgotinib analysis. These can be adapted for methods using this compound.

Parameter Method 1[8] Method 2[9] Method 3[14]
LC System Shimadzu HPLCWaters Acquity UPLCShimadzu Nexera X2
Column Reversed phase C18Gemini C18Shim-pack Scepter C18-120
Mobile Phase A 10 mM Ammonium formate (B1220265) (pH 3.8)0.2% Formic acid in water0.1% Formic acid in water
Mobile Phase B AcetonitrileAcetonitrileMethanol with 0.1% Formic acid
Elution Isocratic (70% A, 30% B)Isocratic (20% A, 80% B)Gradient
Flow Rate 0.3 mL/min0.9 mL/min0.2 mL/min
Injection Volume 5 µL5 µLNot specified
MS System Triple QuadrupoleTriple QuadrupoleQTRAP 4500
Ionization ESI PositiveESI PositiveESI Positive
MRM Transition (Filgotinib) m/z 426 → 358, 426 → 291m/z 426.3 → 291.3Not specified
MRM Transition (this compound) To be optimizedTo be optimizedTo be optimized

Note: The MRM transition for this compound will need to be determined by infusing the standard into the mass spectrometer. It is expected to be a +4 Da shift from the parent compound.

Experimental Workflow Diagram

The diagram below illustrates a typical experimental workflow for the analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample_collection Collect Plasma Sample spike_is Spike with this compound sample_collection->spike_is protein_precip Protein Precipitation (e.g., with Methanol) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject Sample into LC-MS/MS supernatant_transfer->injection chrom_sep Chromatographic Separation injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

A typical workflow for this compound analysis in plasma.

References

Filgotinib-d4 cross-contamination prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting cross-contamination issues related to Filgotinib-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a deuterated form of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. In research, this compound is primarily used as an internal standard (IS) for the quantification of Filgotinib in biological samples using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the non-labeled Filgotinib, while maintaining nearly identical chemical and physical properties.

Q2: What are the primary sources of this compound cross-contamination?

The most common sources of this compound cross-contamination in a laboratory setting include:

  • Shared laboratory equipment: Pipettes, glassware, vials, and autosamplers that have been in contact with this compound can introduce it into subsequent samples if not cleaned properly.

  • Improper handling procedures: Using the same pipette tips for both the internal standard and the analyte, or splashing during sample preparation can lead to contamination.

  • Contaminated stock solutions: The this compound stock solution itself may contain a small percentage of unlabeled Filgotinib as an impurity from its synthesis.

  • Isotopic exchange: Although less common for deuterium labels on carbon atoms, there is a theoretical possibility of hydrogen-deuterium (H/D) exchange with protic solvents under certain pH and temperature conditions, which could lead to the formation of partially deuterated or non-deuterated Filgotinib.

Q3: What are the acceptable limits for cross-contamination of an internal standard?

According to the ICH M10 Bioanalytical Method Validation guideline, the contribution of the internal standard to the analyte signal (IS-to-analyte crosstalk) should be assessed. While the guideline doesn't set a universal numerical limit, a common industry practice is to ensure that the response of the analyte in a blank sample spiked with the internal standard is not more than 5% of the analyte response at the Lower Limit of Quantification (LLOQ). Conversely, the contribution from the analyte to the internal standard signal should also be minimal.[1][2][3][4][5]

Q4: How can I detect this compound cross-contamination in my samples?

Cross-contamination can be detected by analyzing a "zero sample" (a blank matrix sample spiked only with the internal standard, this compound). If a peak is observed at the retention time and mass transition of unlabeled Filgotinib, it indicates contamination. LC-MS/MS is the ideal technique for this analysis due to its high selectivity and sensitivity.

Troubleshooting Guides

Issue 1: Unlabeled Filgotinib detected in blank samples spiked with this compound.
  • Possible Cause 1: Contaminated Glassware or Equipment.

    • Troubleshooting Step: Implement a rigorous cleaning protocol for all glassware and equipment. This should include washing with a suitable laboratory detergent, followed by rinsing with deionized water and an appropriate organic solvent like methanol (B129727) or acetonitrile (B52724). For highly sensitive assays, dedicated glassware for the internal standard and analyte is recommended.

  • Possible Cause 2: Carryover from the LC-MS/MS system.

    • Troubleshooting Step: Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the autosampler wash procedure and the chromatographic gradient to ensure complete elution of both Filgotinib and this compound.

  • Possible Cause 3: Impurity in the this compound standard.

    • Troubleshooting Step: Contact the supplier for the certificate of analysis (CoA) to check the isotopic purity of the this compound. If the purity is insufficient, consider purchasing a new batch with higher isotopic purity.

Issue 2: Inconsistent internal standard (this compound) response across a sample batch.
  • Possible Cause 1: Inaccurate pipetting of the internal standard.

    • Troubleshooting Step: Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample. Prepare a larger volume of the internal standard working solution to minimize variability from repeated aspirations of small volumes.

  • Possible Cause 2: Variability in sample preparation.

    • Troubleshooting Step: Review the sample preparation workflow for consistency. Ensure complete vortexing and centrifugation to achieve uniform extraction.[6][7][8]

  • Possible Cause 3: Matrix effects.

    • Troubleshooting Step: Matrix effects can cause ion suppression or enhancement, leading to variable internal standard response. Evaluate matrix effects by comparing the internal standard response in a neat solution versus in an extracted blank matrix. If significant matrix effects are present, consider a more rigorous sample cleanup method or a different ionization source.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of Filgotinib and this compound, which are essential for setting up a method to detect and quantify cross-contamination.

CompoundParent Ion (m/z)Product Ion (m/z)
Filgotinib426.3291.3
This compound430.3295.3

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. It is recommended to optimize these parameters on your specific LC-MS/MS system.

Experimental Protocols

Protocol 1: Assessment of this compound Cross-Contamination

Objective: To determine the level of unlabeled Filgotinib present as a contaminant in a solution of this compound or as carryover in a bioanalytical run.

Methodology:

  • Preparation of Zero Sample: Prepare a "zero sample" by spiking a known concentration of this compound into a blank biological matrix (e.g., human plasma).

  • Sample Extraction: Extract the zero sample using a validated protein precipitation method. A typical procedure is to add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Inject the supernatant from the extracted zero sample into the LC-MS/MS system.

    • Monitor the mass transitions for both Filgotinib and this compound (refer to the table above).

  • Data Analysis:

    • Integrate the peak area for any signal detected in the Filgotinib channel at the expected retention time.

    • Calculate the percentage of cross-contamination using the following formula: (Peak Area of Filgotinib in Zero Sample / Peak Area of Filgotinib at LLOQ) * 100

    • The acceptable limit should be less than 5%.

Protocol 2: Laboratory Equipment Cleaning Procedure for Potent Compounds

Objective: To provide a general procedure for cleaning laboratory glassware and equipment to prevent cross-contamination with potent compounds like Filgotinib.

Methodology:

  • Pre-rinse: Immediately after use, rinse all glassware and equipment with a suitable organic solvent (e.g., methanol or acetonitrile) to remove the bulk of the compound.

  • Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water. Use appropriate brushes to scrub all surfaces.[9]

  • Rinse with Deionized Water: Rinse the equipment at least three times with deionized water to remove all traces of the detergent.

  • Final Rinse with Organic Solvent: Perform a final rinse with a high-purity organic solvent (e.g., LC-MS grade methanol or acetonitrile) to remove any remaining organic residues and to facilitate drying.

  • Drying: Allow the equipment to air dry in a clean environment or use an oven at an appropriate temperature.

  • Storage: Store cleaned equipment in a designated clean area to prevent re-contamination.

Visualizations

JAK_STAT_Pathway Filgotinib's Mechanism of Action: The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_1 JAK1 Receptor->JAK1_1 2. Activation JAK1_2 JAK1 Receptor->JAK1_2 2. Activation STAT1 STAT JAK1_1->STAT1 3. Phosphorylation STAT2 STAT JAK1_2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 4. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 5. Gene Activation Filgotinib Filgotinib Filgotinib->JAK1_1 Inhibition Filgotinib->JAK1_2 Inhibition

Caption: A diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of Filgotinib.

Bioanalytical_Workflow Bioanalytical Workflow for Filgotinib Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Sample Extraction Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Filgotinib / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical workflow for the bioanalysis of Filgotinib using this compound as an internal standard.

Troubleshooting_Logic Troubleshooting Logic for this compound Cross-Contamination Start Issue: Unlabeled Filgotinib detected in Zero Sample Check_Purity Check Isotopic Purity of this compound (CoA) Start->Check_Purity Check_Carryover Inject Blank Solvent after High Standard Check_Purity->Check_Carryover Purity > 99% Impure_Standard Source: Impure Standard Action: Obtain new batch Check_Purity->Impure_Standard Purity < 99% Check_Cleaning Review and Validate Cleaning Procedures Check_Carryover->Check_Cleaning No Carryover Carryover_Issue Source: LC-MS Carryover Action: Optimize wash method Check_Carryover->Carryover_Issue Carryover Detected Contamination_Issue Source: Equipment Contamination Action: Implement rigorous cleaning Check_Cleaning->Contamination_Issue Cleaning Inadequate

Caption: A logical workflow for troubleshooting the source of this compound cross-contamination.

References

Technical Support Center: Optimizing Filgotinib-d4 Recovery During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Filgotinib-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my this compound internal standard consistently low?

Low recovery of this compound can stem from several factors throughout the extraction process. The most common culprits include suboptimal extraction method selection, issues with solvent choice and pH, or procedural losses. It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.

Q2: What are the key chemical properties of this compound that I should consider for extraction?

Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction protocol. As a deuterated analog of Filgotinib, its properties are very similar.

PropertyValueImplication for Extraction
Formula C₂₁H₁₉D₄N₅O₃S-
Molecular Weight 429.5 g/mol -
Form A solidMust be accurately dissolved in an appropriate solvent.
Solubility Soluble in Acetonitrile:Methanol (B129727) (1:1) and DMSOProvides options for stock solution preparation and compatibility with various extraction solvents.
Deuteration ≥99% deuterated forms (d₁-d₄)Stable isotope label for use as an internal standard in mass spectrometry.

Q3: Are there any validated extraction methods for Filgotinib that I can adapt for this compound?

Yes, several LC-MS/MS methods for the quantification of Filgotinib in biological matrices have been published. These methods can be readily adapted for the extraction of this compound. Common approaches include liquid-liquid extraction (LLE) and protein precipitation. For instance, one validated method for Filgotinib in rat plasma uses ethyl acetate (B1210297) for liquid-liquid extraction. Another approach for dried blood spots involves sonication with formic acid followed by extraction with ethyl acetate. A simple protein precipitation with methanol has also been shown to be effective for extracting Filgotinib and its active metabolite from human plasma.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Low recovery during solid-phase extraction is a common issue. This guide will help you systematically troubleshoot and optimize your SPE protocol for this compound.

Problem: Low Recovery of this compound after SPE

To diagnose the step at which this compound is being lost, it is essential to collect and analyze fractions from each stage of the SPE process (load, wash, and elution).

SPE_Troubleshooting_Workflow start Start: Low this compound Recovery check_fractions Analyze SPE Fractions: Load, Wash, and Elution start->check_fractions load_loss Analyte Lost in Load Fraction check_fractions->load_loss Loss in Load? wash_loss Analyte Lost in Wash Fraction check_fractions->wash_loss Loss in Wash? elution_issue Analyte Not in Load/Wash, Low in Eluate check_fractions->elution_issue Low Elution? solution_load1 Increase Sorbent Mass or Use a Sorbent with Higher Affinity load_loss->solution_load1 Yes solution_load2 Decrease Sample Loading Flow Rate load_loss->solution_load2 solution_load3 Adjust Sample pH to Maximize Retention load_loss->solution_load3 solution_wash Decrease Organic Strength of Wash Solvent wash_loss->solution_wash Yes solution_elution1 Increase Elution Solvent Strength (e.g., higher % organic) elution_issue->solution_elution1 Yes solution_elution2 Increase Elution Volume elution_issue->solution_elution2 solution_elution3 Adjust pH of Elution Solvent elution_issue->solution_elution3 end End: Optimized Recovery solution_load1->end solution_load2->end solution_load3->end solution_wash->end solution_elution1->end solution_elution2->end solution_elution3->end

Caption: Troubleshooting workflow for low SPE recovery.

Experimental Protocol: SPE Optimization

This protocol provides a systematic approach to optimizing each step of the SPE method.

  • Sorbent Selection : Based on the properties of Filgotinib, a reversed-phase (e.g., C18, polymeric) or a mixed-mode sorbent could be effective.

  • Conditioning : Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Ensure the sorbent does not dry out.

  • Equilibration : Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., water with 0.1% formic acid).

  • Sample Loading :

    • Pre-treat the sample by diluting it with an appropriate buffer to ensure compatibility with the SPE sorbent.

    • Load the sample at a consistent and slow flow rate (e.g., 1 mL/min) to allow for adequate interaction between this compound and the sorbent.

    • Collect the flow-through for analysis.

  • Washing :

    • Wash the cartridge with a solvent that is strong enough to remove interferences but weak enough to not elute this compound.

    • Test a range of wash solutions with increasing organic content (e.g., 5%, 10%, 20% methanol in water).

    • Collect the wash eluate for analysis.

  • Elution :

    • Elute this compound with a solvent strong enough to disrupt its interaction with the sorbent.

    • Test different elution solvents (e.g., acetonitrile, methanol, or mixtures) and volumes. Consider adding a modifier (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide) to improve elution efficiency.

    • Collect the eluate in fractions (e.g., 2 x 0.5 mL) to assess elution profile.

  • Analysis : Analyze the collected fractions (load, wash, and elution) by LC-MS/MS to determine the amount of this compound in each.

StepPotential IssueRecommended Action
Sample Loading This compound is found in the load fraction.Decrease the flow rate; select a more retentive sorbent; adjust sample pH.
Washing This compound is found in the wash fraction.Decrease the organic strength of the wash solvent.
Elution This compound is not efficiently recovered in the eluate.Increase the strength or volume of the elution solvent; adjust pH of the elution solvent.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a common and effective method for extracting Filgotinib. However, issues like low recovery and emulsion formation can occur.

Problem: Low and Variable Recovery of this compound with LLE

Several factors can contribute to poor LLE performance, including the choice of extraction solvent, pH of the aqueous phase, and physical handling during the extraction.

LLE_Troubleshooting_Workflow start Start: Low/Variable This compound Recovery in LLE check_emulsion Emulsion Formation? start->check_emulsion check_recovery Low Recovery (No Emulsion) start->check_recovery solution_emulsion1 Gentle Swirling Instead of Vigorous Shaking check_emulsion->solution_emulsion1 Yes solution_recovery1 Optimize pH of Aqueous Phase check_recovery->solution_recovery1 Yes solution_emulsion2 Add Salt (Salting Out) solution_emulsion1->solution_emulsion2 solution_emulsion3 Centrifugation solution_emulsion2->solution_emulsion3 end End: Optimized Recovery solution_emulsion3->end solution_recovery2 Select a More Suitable Organic Solvent solution_recovery1->solution_recovery2 solution_recovery3 Increase Solvent-to-Sample Ratio solution_recovery2->solution_recovery3 solution_recovery4 Perform Multiple Extractions solution_recovery3->solution_recovery4 solution_recovery4->end

Technical Support Center: Navigating Isotopic Interference with Filgotinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic interference when using Filgotinib-d4 as an internal standard in the bioanalysis of Filgotinib (B607452).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Filgotinib and this compound analysis?

A1: Isotopic interference, or crosstalk, occurs when the mass spectrometer signal from the analyte (Filgotinib) overlaps with the signal from its stable isotope-labeled internal standard (SIL-IS), this compound. This is primarily due to the natural abundance of heavy isotopes (like ¹³C) in the Filgotinib molecule. The M+1, M+2, etc., isotopic peaks of Filgotinib can contribute to the signal of the corresponding this compound ions, leading to inaccuracies in quantification.

Q2: Why is this compound used as an internal standard for Filgotinib?

A2: this compound is an ideal internal standard because it is chemically identical to Filgotinib, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to accurately compensate for variations in sample processing and instrument response. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Filgotinib and the expected transitions for this compound?

A3: Published literature indicates the following MRM transitions for Filgotinib. Based on the structure of Filgotinib, a common and stable position for deuteration is the cyclopropyl (B3062369) ring. Therefore, a likely MRM transition for this compound is proposed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Filgotinib426.3291.3Commonly reported transition.[1][2]
Filgotinib426.0358.0Alternative reported transition.
This compound 430.3 295.3 Proposed transition, assuming deuteration on the cyclopropyl group which is retained in the fragment.
This compound 430.3 291.3 Alternative proposed transition, assuming the deuterated cyclopropyl group is lost during fragmentation.

Q4: What are the initial signs of isotopic interference in my assay?

A4: Key indicators of potential isotopic interference include:

  • Non-linear calibration curves, particularly at the upper and lower limits of quantification.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A significant signal in the this compound channel when analyzing a high concentration of Filgotinib standard without the internal standard.

  • The appearance of a peak in the Filgotinib channel when analyzing a sample containing only this compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying, confirming, and mitigating isotopic interference between Filgotinib and this compound.

Step 1: Initial Assessment of Interference

The first step is to determine if crosstalk is occurring in your assay.

Experimental Protocol: Crosstalk Evaluation

  • Preparation of Test Solutions:

    • Analyte to IS Crosstalk: Prepare a solution containing the highest concentration of Filgotinib (Upper Limit of Quantification - ULOQ) in the same matrix as your samples, without the addition of this compound.

    • IS to Analyte Crosstalk: Prepare a solution with the working concentration of this compound in the matrix, without the addition of Filgotinib.

  • LC-MS/MS Analysis:

    • Inject both solutions into the LC-MS/MS system.

    • Monitor the MRM transitions for both Filgotinib (e.g., 426.3 → 291.3) and this compound (e.g., 430.3 → 295.3).

  • Data Analysis:

    • In the "Analyte to IS Crosstalk" sample, measure the peak area in the this compound MRM channel at the retention time of Filgotinib.

    • In the "IS to Analyte Crosstalk" sample, measure the peak area in the Filgotinib MRM channel at the retention time of this compound.

    • Calculate the percentage of crosstalk using the following formulas:

      • % Crosstalk (Analyte to IS) = (Peak Area of Filgotinib in IS channel / Peak Area of Filgotinib in Analyte channel at ULOQ) * 100

      • % Crosstalk (IS to Analyte) = (Peak Area of IS in Analyte channel / Peak Area of IS in IS channel) * 100

Interpretation of Results:

Crosstalk PercentageImplication
< 0.1%Generally considered negligible.
0.1% - 1%May require further investigation and potential optimization.
> 1%Likely to cause significant inaccuracies; mitigation is necessary.
Step 2: Mitigation Strategies

If significant crosstalk is confirmed, the following strategies can be employed.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_assessment Assessment cluster_mitigation Mitigation Strategies start Observe Inaccurate Results or Non-Linear Calibration Curve check_xtalk Perform Crosstalk Experiment start->check_xtalk xtalk_present Crosstalk Confirmed (>1%) check_xtalk->xtalk_present Yes xtalk_absent Crosstalk Negligible (<0.1%) check_xtalk->xtalk_absent No optimize_chrom Optimize Chromatography for Baseline Separation xtalk_present->optimize_chrom alt_fragment Select Alternative Product Ion xtalk_present->alt_fragment adjust_is_conc Adjust Internal Standard Concentration xtalk_present->adjust_is_conc end Assay Validated xtalk_absent->end Proceed with Validation re_evaluate Re-evaluate Crosstalk optimize_chrom->re_evaluate Re-evaluate Crosstalk alt_fragment->re_evaluate adjust_is_conc->re_evaluate re_evaluate->xtalk_present Unsuccessful - Re-strategize re_evaluate->xtalk_absent Successful

Caption: A logical workflow for troubleshooting isotopic interference.

1. Chromatographic Optimization:

  • Rationale: While Filgotinib and this compound are expected to co-elute, slight differences in retention time can occur. Ensuring perfect co-elution is crucial, especially if ion suppression varies across the peak.

  • Action:

    • Adjust the mobile phase gradient to ensure the analyte and internal standard peaks are perfectly symmetrical and have the same retention time.

    • Evaluate different stationary phases if co-elution cannot be achieved.

2. Selection of an Alternative Product Ion:

  • Rationale: The degree of isotopic overlap can be dependent on the specific fragment ion being monitored. Selecting a different product ion for Filgotinib or this compound might reduce the interference.

  • Action:

    • Perform a product ion scan for both Filgotinib and this compound to identify other potential fragment ions.

    • For Filgotinib, an alternative transition is m/z 426.0 → 358.0.

    • For this compound, investigate fragments that retain the deuterium (B1214612) labels and are less prone to contribution from Filgotinib's isotopes.

    • Validate the new MRM transition for sensitivity, specificity, and reproducibility.

3. Adjustment of Internal Standard Concentration:

  • Rationale: The relative concentration of the analyte and the internal standard can influence the impact of crosstalk.

  • Action:

    • If the crosstalk from Filgotinib to this compound is high, consider increasing the concentration of the this compound working solution. This will reduce the relative contribution of the interfering signal from the analyte.

    • Conversely, if the internal standard contains a significant amount of unlabeled Filgotinib, a lower concentration might be necessary, though this could compromise its ability to compensate for matrix effects.

Signaling Pathway of Isotopic Interference

IsotopicInterference cluster_analyte Filgotinib cluster_is Internal Standard cluster_ms Mass Spectrometer Filgotinib Filgotinib (m/z 426.3) Filgotinib_Mplus4 Filgotinib M+4 Isotope (m/z 430.3) Filgotinib->Filgotinib_Mplus4 Natural Isotopic Abundance MS_IS_Channel MS Detection Channel for IS (Precursor m/z 430.3) Filgotinib_Mplus4->MS_IS_Channel Interference Filgotinib_d4 This compound (m/z 430.3) Filgotinib_d4->MS_IS_Channel Desired Signal

Caption: The signaling pathway illustrating isotopic interference.

Detailed Experimental Protocols

LC-MS/MS Method for Filgotinib Analysis

This protocol provides a general framework. Optimization for specific instruments is recommended.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of this compound working solution.

    • Add 300 µL of ice-cold methanol (B129727) containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for injection.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      Time (min) % B
      0.0 20
      2.5 80
      2.6 80
      2.7 20

      | 4.0 | 20 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Filgotinib: 426.3 → 291.3

      • This compound: 430.3 → 295.3 (or other optimized transition).

    • Instrument Parameters: Optimize collision energy, declustering potential, and source parameters for your specific instrument.

References

Navigating the Stability of Filgotinib-d4 Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Filgotinib-d4 stock solutions. Below you will find frequently asked questions, troubleshooting guidance, and best practices for storage and handling to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years[1].

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in solvents such as DMSO and a 1:1 mixture of Acetonitrile:Methanol[1]. For optimal stability, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month[2][3]. It is crucial to use tightly sealed containers to prevent moisture absorption and solvent evaporation[4][5].

Q3: Can I store this compound stock solutions at room temperature?

A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While the solid compound may be shipped at room temperature, solutions are significantly less stable[1][2]. For short-term use during an experiment, solutions should be kept on ice and protected from light.

Q4: What are the signs of this compound degradation in a stock solution?

A4: Visual indicators of degradation can include a change in color, precipitation, or the appearance of particulate matter in the solution. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies, it is advisable to periodically assess the purity of the stock solution using analytical methods like HPLC or LC-MS.

Q5: Why is this compound, a deuterated compound, expected to have good stability?

A5: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, creates a stronger chemical bond (C-D vs. C-H)[6][7]. This "kinetic isotope effect" can slow down metabolic and chemical degradation processes, often leading to improved stability and a longer half-life compared to the non-deuterated parent compound[8][9][10].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution due to improper storage.Prepare a fresh stock solution from solid compound stored at -20°C. Verify the concentration and purity of the new stock solution before use.
Precipitate observed in the stock solution upon thawing. The concentration of the solution may be too high for the solvent at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
Difficulty dissolving solid this compound. Use of an inappropriate solvent or insufficient mixing.Ensure you are using a recommended solvent such as DMSO or a 1:1 mixture of Acetonitrile:Methanol[1]. Use sonication or gentle warming to aid dissolution.

Summary of this compound Stability Data

Form Solvent Storage Temperature Reported Stability Source
Solid PowderN/A-20°C≥ 4 yearsCayman Chemical[1]
In SolventNot specified-80°C6 monthsMedChemExpress[2]
In SolventNot specified-20°C1 monthMedChemExpress[2][3]

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol outlines a general procedure for monitoring the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound solid compound
  • HPLC-grade solvent (e.g., DMSO)
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes

2. Preparation of Initial Stock Solution (Time Zero):

  • Accurately weigh a known amount of this compound solid.
  • Dissolve the solid in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
  • Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
  • Analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This will serve as the time-zero reference.

3. Storage:

  • Store the aliquots at the desired temperature conditions (e.g., -20°C and -80°C).

4. Stability Testing at Designated Time Points:

  • At each scheduled time point (e.g., 1, 3, 6 months), retrieve one aliquot from each storage condition.
  • Allow the aliquot to thaw completely and reach room temperature.
  • Analyze the sample by HPLC under the same conditions as the time-zero analysis.
  • Compare the chromatogram of the stored sample to the time-zero chromatogram. Look for any new peaks (indicating degradation products) and any decrease in the main this compound peak area.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
  • A solution is generally considered stable if the purity remains above a certain threshold (e.g., 95%) and no significant degradation peaks are observed.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation (Time 0) cluster_analysis Stability Analysis cluster_storage Long-Term Storage cluster_results Data Evaluation prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Aliquot into Vials prep2->prep3 analysis1 Initial HPLC Analysis (T=0) prep3->analysis1 storage1 Store at -20°C prep3->storage1 storage2 Store at -80°C prep3->storage2 results1 Compare Chromatograms analysis1->results1 analysis2 HPLC Analysis at Time X analysis2->results1 storage1->analysis2 storage2->analysis2 results2 Calculate % Purity results1->results2

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcome Outcome cluster_recommendation Best Practices factor1 Storage Temperature outcome1 Integrity of Experimental Data factor1->outcome1 factor2 Solvent Choice factor2->outcome1 factor3 Exposure to Light factor3->outcome1 factor4 Freeze-Thaw Cycles factor4->outcome1 rec1 Store at -80°C (Long-term) rec1->outcome1 rec2 Use Recommended Solvents rec2->outcome1 rec3 Protect from Light rec3->outcome1 rec4 Aliquot to Minimize Freeze-Thaw rec4->outcome1

References

Technical Support Center: Optimizing MS/MS Transitions for Filgotinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information, experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) transitions for Filgotinib-d4 using tandem mass spectrometry (MS/MS).

Experimental Protocol: Optimizing MS/MS Transitions

A systematic approach is crucial for identifying the most sensitive and specific MS/MS transitions for this compound. The following protocol outlines a standard procedure using direct infusion on a triple quadrupole mass spectrometer.

Objective: To determine the optimal precursor ion, product ions, and their associated collision energies (CE) and declustering potentials (DP) for this compound.

Materials:

  • This compound analytical standard

  • HPLC-grade or MS-grade methanol (B129727) and/or acetonitrile

  • HPLC-grade or MS-grade water

  • Formic acid (or other appropriate volatile modifier)

  • Syringe pump

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL. From this, prepare a working solution of ~100-500 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup:

    • Set up the syringe pump to infuse the this compound working solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Using a T-fitting, combine this flow with a typical LC mobile phase flow (e.g., 0.2-0.4 mL/min) before it enters the mass spectrometer's ESI source.

  • Precursor Ion Determination (Q1 Scan):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set the instrument to perform a Q1 scan over a mass range that includes the expected mass of the protonated molecule ([M+H]⁺). The molecular weight of Filgotinib (B607452) is 425.50 g/mol [1], so for this compound, the expected [M+H]⁺ is approximately m/z 430.5.

    • Infuse the standard and optimize source parameters (e.g., ion spray voltage, source temperature, nebulizer gas) to achieve the most stable and intense signal for the m/z 430.5 ion.

  • Product Ion Determination (Product Ion Scan):

    • Set the mass spectrometer to product ion scan mode.

    • Select the confirmed precursor ion (m/z ~430.5) in the first quadrupole (Q1).

    • In the second quadrupole (q2, collision cell), apply a range of collision energies (e.g., a ramp from 10 to 60 eV) to induce fragmentation.

    • Scan the third quadrupole (Q3) to detect all resulting product ions.

    • Identify the most abundant and structurally relevant product ions. For Filgotinib, common fragments are observed at m/z 358 and 291[2][3]. For the d4 version, these fragments may or may not be shifted by +4 Da, depending on the location of the deuterium (B1214612) labels.

  • MRM Transition Optimization (Collision Energy & DP):

    • Set the mass spectrometer to MRM mode.

    • For each promising precursor → product ion pair (transition), create a method to systematically vary the Collision Energy (CE) while keeping other parameters constant.

    • Infuse the standard and acquire data for each CE value to generate a CE optimization curve. Select the CE that yields the highest intensity for that specific transition.

    • Once the optimal CE is found for each transition, repeat the process for the Declustering Potential (DP) to minimize in-source fragmentation and maximize the precursor ion signal entering the collision cell.

    • Typically, two transitions are chosen: a primary, most intense transition for quantification (quantifier) and a secondary transition for confirmation (qualifier).

Data Presentation: MS/MS Transitions for Filgotinib

The following table summarizes known MS/MS transitions for unlabeled Filgotinib, which serve as a starting point for identifying this compound transitions. The precursor for this compound will be [M+H]⁺ ≈ m/z 430.5. The product ions for the deuterated standard should be confirmed experimentally as described in the protocol above.

CompoundPrecursor Ion (m/z)Product Ion (m/z)NotesReference
Filgotinib426.3291.3Quantifier[4][5]
Filgotinib426.0358.0Qualifier[2][3][5]
Filgotinib426.0291.0Qualifier[2][3]

Table 1: Published MRM transitions for unlabeled Filgotinib.

Workflow for MS/MS Transition Optimization

The logical flow for optimizing MRM transitions is depicted below. This process ensures a systematic approach from initial compound introduction to the final selection of robust and sensitive analytical parameters.

G cluster_prep Preparation cluster_infusion Direct Infusion & Source Tuning cluster_fragmentation Fragmentation & Product Ion Selection cluster_mrm MRM Optimization cluster_final Final Method prep Prepare this compound Working Standard (~100-500 ng/mL) infuse Infuse Standard into Mass Spectrometer prep->infuse q1_scan Q1 Scan: Identify Precursor Ion (e.g., m/z 430.5) infuse->q1_scan tune_source Optimize Source Parameters (Voltage, Temp, Gas) q1_scan->tune_source product_scan Product Ion Scan: Identify Major Fragments tune_source->product_scan select_ions Select 2-3 Abundant and Specific Product Ions product_scan->select_ions optimize_ce Optimize Collision Energy (CE) for each transition select_ions->optimize_ce optimize_dp Optimize Declustering Potential (DP) for each transition optimize_ce->optimize_dp final_method Select Quantifier & Qualifier Transitions optimize_dp->final_method

Caption: Workflow for optimizing MS/MS transitions for this compound.

Frequently Asked Questions (FAQs)

Q1: Why do I need to optimize transitions for this compound? Can't I just use the same parameters as unlabeled Filgotinib? A1: While the fragmentation pattern will be very similar, optimal collision energy (CE) and other voltages can differ slightly between an analyte and its deuterated analog. Furthermore, you must use the correct precursor mass for this compound ([M+H]⁺ ≈ m/z 430.5). Re-optimizing ensures you are using the most sensitive and robust parameters for your specific instrument, leading to better data quality.

Q2: My signal for this compound is very low. What should I check first? A2: Start by confirming your precursor and product ion masses in Q1 and product ion scan modes, respectively. Ensure the standard is being infused properly and that the ESI spray is stable.[6] Low signal intensity can be due to several factors including incorrect instrument settings, sample concentration issues, or poor ionization efficiency.[7] Always begin troubleshooting with the most straightforward potential issues.

Q3: I am seeing a peak for this compound in my blank injections. What could be the cause? A3: This phenomenon, known as carryover, occurs when analyte from a previous injection remains in the system.[8] High signal in blank runs can indicate system contamination.[6][9] To mitigate this, ensure your LC system's needle wash is effective by using a strong organic solvent. You may need to add extra wash steps or run additional blank injections between high-concentration samples.[6]

Q4: Can the deuterium labels on this compound exchange? A4: Deuterium exchange is a potential issue, especially for labels on heteroatoms (-OH, -NH) or under certain pH conditions. For this compound, if the labels are on stable positions like an aromatic ring, the risk is minimal. However, it is good practice to use aprotic storage solvents and avoid extreme pH in your mobile phase if you suspect exchange is occurring.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Collision Energy (CE) or Declustering Potential (DP). 2. Incorrect precursor or product ion selected. 3. Poor ionization in the ESI source (unstable spray, incorrect temperature/voltages).[6][7] 4. Sample concentration is too low.[7]1. Systematically re-optimize CE and DP for your chosen transitions using direct infusion. 2. Confirm the precursor ion in a Q1 scan and product ions in a product ion scan. 3. Check for clogs in the sample path and optimize source settings for a stable, consistent spray.[6] 4. Prepare a fresh, higher concentration standard to verify instrument response.
High Background Noise 1. Contaminated mobile phase, solvents, or additives.[8][10] 2. Contamination within the LC system or mass spectrometer source. 3. Electronic interference.1. Prepare fresh mobile phase using high-purity, MS-grade reagents.[6] 2. Flush the entire LC-MS system. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's guidelines. 3. Ensure proper grounding and check for nearby sources of electronic noise.
Inconsistent Peak Areas / Poor Reproducibility 1. Inconsistent injection volume (autosampler issue). 2. Unstable ESI spray.[6] 3. Analyte degradation in the autosampler. 4. Fluctuating system pressure.[8]1. Check the autosampler for air bubbles and ensure correct operation. 2. Visually inspect the spray; if it's erratic, clean the source or check for blockages. 3. Prepare fresh samples and consider using a cooled autosampler. 4. Investigate the LC system for leaks or pump malfunctions that could cause pressure fluctuations.[6]
Peak Tailing or Splitting 1. Column contamination or degradation.[7][8] 2. Inappropriate mobile phase pH or composition. 3. Sample solvent is too strong compared to the mobile phase ("solvent effect").1. Flush the column or trim the inlet end. If the problem persists, replace the column.[11] 2. Adjust mobile phase pH to ensure the analyte is in a single ionic state. 3. Dilute the sample in the initial mobile phase or a weaker solvent.
Crosstalk between Filgotinib and this compound Transitions 1. Isotopic contribution from unlabeled Filgotinib to the this compound mass channel. 2. In-source fragmentation of one compound contributing to the other's signal.1. Ensure the mass difference between the analyte and the internal standard is sufficient (ideally ≥ 4 Da) to minimize isotopic overlap. 2. Reduce the declustering potential (DP) or other front-end voltages to minimize fragmentation before the collision cell.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Methods for the Quantification of Filgotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioanalytical Methods for Filgotinib (B607452) Quantification, with a Focus on the Utility of a Deuterated Internal Standard.

This guide provides a detailed comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. A critical aspect of bioanalytical method validation is the choice of an appropriate internal standard (IS) to ensure accuracy and precision. Here, we compare a method utilizing a stable isotope-labeled internal standard, Filgotinib-d4, with other methods that employ alternative internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound for Filgotinib analysis. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to superior accuracy and precision in quantification.

One validated method details the simultaneous quantification of Filgotinib and its active metabolite in human plasma using deuterated Filgotinib as the internal standard.[1] This approach is particularly valuable in clinical and pharmacokinetic studies where robust and reliable data are paramount.

Alternative Approaches: Non-Isotopically Labeled Internal Standards

While a SIL-IS is preferred, other structurally similar molecules can be used as internal standards. Validated LC-MS/MS methods for Filgotinib have been developed using Tofacitinib and Veliparib as internal standards.[2][3] These methods have demonstrated acceptable performance characteristics in terms of linearity, precision, and accuracy. However, they may be more susceptible to differential matrix effects and extraction recovery compared to a method with a SIL-IS.

Comparative Performance of Validated LC-MS/MS Methods

The following tables summarize the key performance parameters of different validated LC-MS/MS methods for the quantification of Filgotinib, highlighting the differences in internal standards and methodologies.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod with this compound IS[1]Method with Tofacitinib IS[2]Method with Veliparib IS[3]
Internal Standard Deuterated FilgotinibTofacitinibVeliparib
Matrix Human PlasmaRat PlasmaHuman Liver Microsomes
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) with ethyl acetateProtein Precipitation
Linearity Range 3.00–750 ng/mL0.78-1924 ng/mL5-500 ng/mL
Lower Limit of Quantification (LLOQ) 3.00 ng/mL0.78 ng/mL4.46 ng/mL
Intra-day Precision (%CV) Not explicitly statedWithin acceptance range0.88% - 4.7%
Inter-day Precision (%CV) Not explicitly statedWithin acceptance rangeNot explicitly stated
Intra-day Accuracy (%) Not explicitly statedWithin acceptance rangeNot explicitly stated
Inter-day Accuracy (%) Not explicitly statedWithin acceptance rangeNot explicitly stated
Recovery 82.9–88.8%Not explicitly stated98.42-108.6%

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterMethod with this compound IS[1]Method with Tofacitinib IS[2]Method with Veliparib IS[3]
LC Column Not explicitly statedGemini C18Reversed phase C18
Mobile Phase 2% acetonitrile (B52724) in water (20:80, v/v) for reconstitution0.2% formic acid:acetonitrile (20:80, v/v)Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.8) (30:70, v/v)
Flow Rate Not explicitly stated0.9 mL/min0.3 mL/min
Ionization Mode Positive Ionization (Multiple-Reaction Monitoring)Positive IonizationElectrospray Ionization (ESI)
Mass Transitions (m/z) Not explicitly statedFilgotinib: 426.3 → 291.3; Tofacitinib: 313.2 → 149.2Filgotinib: 426 → 358 and 426 → 291; Veliparib: 245 → 145 and 245 → 84
Retention Time (Filgotinib) 1.3 min~1.31 minNot explicitly stated
Retention Time (IS) Not explicitly stated~0.89 minNot explicitly stated

Experimental Protocols

Method Using this compound as Internal Standard[1]

1. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma, add 20 µL of the internal standard solution (125 ng/mL deuterated Filgotinib).

  • Add 400 µL of 2% formic acid in water.

  • Centrifuge the samples.

  • Load the supernatant onto a solid-phase extraction plate.

  • Wash the plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).

  • Elute the analytes twice with 300 µL of 2% ammonium hydroxide.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 600 µL of 2% acetonitrile in water (20:80, v/v).

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a SCIEX API3000 LC-MS/MS system.

  • Perform chromatographic separation on a high-pressure liquid chromatography column.

  • Detect Filgotinib and its metabolite in positive ion mode using multiple-reaction monitoring.

Method Using Tofacitinib as Internal Standard[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Use Tofacitinib as the internal standard.

  • Extract Filgotinib and the IS from rat plasma using ethyl acetate.

2. LC-MS/MS Analysis:

  • Perform chromatographic separation on a Gemini C18 column.

  • Use an isocratic mobile phase of 0.2% formic acid in acetonitrile (20:80, v/v) at a flow rate of 0.9 mL/min.

  • Monitor the mass transitions m/z 426.3 → 291.3 for Filgotinib and m/z 313.2 → 149.2 for Tofacitinib.

Method Using Veliparib as Internal Standard[3]

1. Sample Preparation (Protein Precipitation):

  • Use Veliparib as the internal standard.

  • Extract Filgotinib from human liver microsomes by protein precipitation.

2. LC-MS/MS Analysis:

  • Perform chromatographic separation on a reversed-phase C18 column.

  • Use an isocratic mobile phase of acetonitrile and 10 mM ammonium formate (pH 3.8) (30:70, v/v) at a flow rate of 0.3 mL/min.

  • Utilize electrospray ionization and monitor the mass transitions m/z 426 → 358 and 426 → 291 for Filgotinib, and m/z 245 → 145 and 245 → 84 for Veliparib.

Experimental Workflow for Filgotinib Analysis using this compound

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma_sample->add_is add_acid Add 2% Formic Acid (400 µL) add_is->add_acid centrifuge Centrifuge add_acid->centrifuge spe Solid-Phase Extraction centrifuge->spe wash1 Wash 1: 2% Formic Acid spe->wash1 wash2 Wash 2: Methanol/Water wash1->wash2 elute Elute: 2% Ammonium Hydroxide wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Quantification lcms->data

Caption: LC-MS/MS workflow for Filgotinib quantification using this compound.

Signaling Pathway of Filgotinib

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for cytokine-mediated cellular responses. The diagram below illustrates the mechanism of action of Filgotinib.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak1 JAK1 receptor->jak1 Activates jak_other Other JAKs receptor->jak_other Activates stat STAT jak1->stat Phosphorylates jak_other->stat Phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Induces filgotinib Filgotinib filgotinib->jak1 Inhibits

Caption: Filgotinib's inhibition of the JAK1-STAT signaling pathway.

Conclusion

The choice of internal standard is a critical consideration in the development and validation of LC-MS/MS methods for the quantification of Filgotinib. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard, offering the highest level of accuracy and precision by effectively compensating for analytical variability. While methods employing alternative internal standards like Tofacitinib and Veliparib have been successfully validated and are fit for purpose in many applications, the use of a deuterated analog is recommended for studies requiring the utmost confidence in the quantitative data, such as pivotal clinical trials and pharmacokinetic assessments. The detailed protocols and comparative data presented in this guide can assist researchers in selecting the most appropriate method for their specific needs.

References

A Comparative Guide to the Cross-Validation of Filgotinib Assays: Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of Filgotinib (B607452), a selective Janus kinase 1 (JAK1) inhibitor, the choice of internal standard is a critical factor that influences the reliability of assay results. This guide provides an objective comparison of Filgotinib assays using a deuterated internal standard (Filgotinib-d4) versus those employing non-deuterated alternatives, supported by experimental data from published literature.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis. The near-identical physicochemical properties of the SIL internal standard to the analyte ensure it closely tracks the analyte throughout sample preparation, chromatography, and ionization. This effectively compensates for variability and enhances the accuracy and precision of the analytical method.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of various validated bioanalytical methods for Filgotinib, categorized by the type of internal standard used.

Table 1: Assay Performance with Deuterated Internal Standard (this compound)

ParameterMethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Extraction Yield (%)Reference
LC-MS/MSPlasma3.00–7503.0082.9–88.8

Table 2: Assay Performance with Non-Deuterated Internal Standards

Internal StandardMethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
TofacitinibHPLC-UVMice Plasma50–500050Not Reported[1][2]
TofacitinibLC-MS/MSRat Plasma0.78–19240.78Not Reported[3]
TofacitinibLC-MS/MSRat Dried Blood Spots1.37–19371.3762.4–64.2[4]
VeliparibLC-MS/MSHuman Liver Microsomes5–5004.4698.42–108.6[5]

Experimental Methodologies

Below are detailed protocols for the key experiments cited in this guide, highlighting the differences in methodologies when using deuterated versus non-deuterated internal standards.

Method 1: LC-MS/MS with Deuterated Internal Standard (this compound)

This method is adapted from a validated assay for the simultaneous quantification of Filgotinib and its active metabolite in human plasma.[6]

Sample Preparation:

  • To 100 µL of a plasma sample, add 20 µL of the internal standard solution (125 ng/mL deuterated Filgotinib).

  • Add 400 µL of 2% formic acid in water.

  • Centrifuge the samples.

  • Load the supernatant onto a solid-phase extraction (SPE) plate.

  • Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).

  • Elute the analyte and internal standard twice with 300 µL of 2% ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 600 µL of 2% acetonitrile (B52724) in water (20:80, v/v) for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: SCIEX API3000 LC-MS/MS

  • Column: Not specified

  • Detection: Tandem mass spectrometry

Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Tofacitinib)

This protocol is based on a validated method for the quantification of Filgotinib in rat plasma.[3]

Sample Preparation:

  • Extract Filgotinib and the internal standard (tofacitinib) from rat plasma using ethyl acetate.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Not specified

  • Column: Gemini C18

  • Mobile Phase: Isocratic elution with 0.2% formic acid in acetonitrile (20:80, v/v)

  • Flow Rate: 0.9 mL/min

  • Detection: Tandem mass spectrometry

  • Ion Transitions:

    • Filgotinib: m/z 426.3 → 291.3

    • Tofacitinib (IS): m/z 313.2 → 149.2

Visualizing the Science: Diagrams

To further elucidate the context of Filgotinib analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

filgotinib_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binding jak1_jak1 JAK1 receptor->jak1_jak1 Activation stat STAT jak1_jak1->stat Phosphorylation jak_other JAK2/JAK3/TYK2 p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization gene Inflammatory Gene Transcription stat_dimer->gene Nuclear Translocation filgotinib Filgotinib filgotinib->jak1_jak1 Selective Inhibition

Caption: Filgotinib's selective inhibition of the JAK1 signaling pathway.

bioanalytical_workflow start Plasma Sample Collection spike Spike with Internal Standard (this compound or Alternative) start->spike extraction Sample Extraction (e.g., SPE, LLE, Protein Precipitation) spike->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing and Quantification analysis->quantification end Concentration Determination quantification->end

Caption: A typical bioanalytical workflow for Filgotinib quantification.

References

A Comparative Guide to Bioanalytical Methods for Filgotinib Quantification: Featuring Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Filgotinib (B607452), a selective JAK1 inhibitor. A critical aspect of robust and reliable bioanalytical assays is the choice of an appropriate internal standard (IS). Here, we delve into the performance of various internal standards, with a special focus on the conceptual advantages of using a deuterated standard like Filgotinib-d4, alongside a comparative analysis of widely-used non-deuterated alternatives.

The Gold Standard: Advantages of Deuterated Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. The near-identical physicochemical properties between the analyte and its deuterated counterpart ensure they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response effectively minimizes variability introduced by matrix effects and sample preparation, leading to enhanced accuracy and precision in quantification. While specific experimental data for this compound is not extensively published, the principles of its use are well-established in the field of bioanalysis.

Performance Comparison: this compound vs. Alternative Internal Standards

The following table summarizes the linearity and sensitivity (Lower Limit of Quantification, LLOQ) of various LC-MS/MS methods developed for Filgotinib quantification, utilizing different internal standards. This data allows for a direct comparison of the analytical performance achieved with these alternatives.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
This compound (Conceptual) FilgotinibHuman PlasmaExpected to be wide and cover the therapeutic rangeExpected to be low, ensuring high sensitivity
TofacitinibFilgotinibRat Plasma0.78 - 1924[1][2]0.78[1]
TofacitinibFilgotinibMice Plasma50 - 500050
VeliparibFilgotinibHuman Liver Microsomes5 - 500[3]4.46[3]
BrigatinibFilgotinibHuman Plasma2.5 - 50[4][5]2.5[4][5]

Detailed Experimental Protocols

Robust bioanalytical data is underpinned by meticulous experimental execution. Below are representative protocols for the quantification of Filgotinib in biological matrices using LC-MS/MS.

Method 1: Filgotinib Quantification in Rat Plasma using Tofacitinib as Internal Standard[1][2]
  • Sample Preparation:

    • To 100 µL of rat plasma, add 25 µL of the internal standard working solution (Tofacitinib).

    • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

    • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A validated HPLC system.

    • Column: Gemini C18 column.

    • Mobile Phase: 0.2% Formic acid in water and acetonitrile (B52724) (20:80, v/v).

    • Flow Rate: 0.9 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Filgotinib: m/z 426.3 → 291.3[1]

      • Tofacitinib (IS): m/z 313.2 → 149.2[1]

Method 2: Filgotinib Quantification in Human Liver Microsomes using Veliparib as Internal Standard[3]
  • Sample Preparation:

    • To a 50 µL aliquot of the incubation mixture in human liver microsomes, add 100 µL of ice-cold acetonitrile containing the internal standard (Veliparib).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • LC System: A validated HPLC system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.8) (30:70, v/v).[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Filgotinib: m/z 426 → 358 and 426 → 291[3]

      • Veliparib (IS): m/z 245 → 145 and 245 → 84[3]

Visualizing the Process and Pathway

To better illustrate the experimental workflow and the mechanism of action of Filgotinib, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Biological Sample (Plasma) Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Extraction Protein Precipitation / LLE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Experimental workflow for Filgotinib quantification.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Initiates Inflammation Inflammation Gene->Inflammation Filgotinib Filgotinib Filgotinib->JAK1 Inhibits

Caption: Filgotinib's inhibition of the JAK-STAT signaling pathway.

References

A Comparative Guide to the Inter-laboratory Quantification of Filgotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of Filgotinib (B607452), a selective Janus kinase 1 (JAK1) inhibitor. In the absence of a formal inter-laboratory round-robin study, this document synthesizes data from various independent laboratory validations to offer a comprehensive comparison of methodologies and their performance. This guide is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for Filgotinib quantification.

Comparative Analysis of Quantitative Methods

The quantification of Filgotinib in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the key performance parameters of various published methods, providing a basis for comparison.

Table 1: Comparison of HPLC Methods for Filgotinib Quantification

ParameterMethod 1
Matrix Mice Plasma
Internal Standard (IS) Tofacitinib
Linearity Range (µg/mL) 0.05 - 5.00
Correlation Coefficient (r²) ≥ 0.992
Lower Limit of Quantification (LLOQ) (µg/mL) 0.05
Intra-day Precision (%RSD) Within acceptable limits
Inter-day Precision (%RSD) Within acceptable limits
Intra-day Accuracy (%) Within acceptable limits
Inter-day Accuracy (%) Within acceptable limits
Recovery (%) Not explicitly stated
Reference [1]

Table 2: Comparison of LC-MS/MS Methods for Filgotinib and its Metabolite Quantification

ParameterMethod 1Method 2Method 3
Analyte(s) Filgotinib and GS-829845FilgotinibFilgotinib and its active metabolite
Matrix Human PlasmaRat PlasmaHuman Plasma
Internal Standard (IS) BrigatinibNot specifiedDeuterated filgotinib
Linearity Range (ng/mL) 2.5 - 50 (Filgotinib)250 - 5000 (GS-829845)0.78 - 1924Not explicitly stated
Correlation Coefficient (r²) Not explicitly statedNot explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL) 2.5 (Filgotinib)250 (GS-829845)0.78Not explicitly stated
Intra-day Precision (%CV) ≤ 11.4%Within acceptance rangeNot explicitly stated
Inter-day Precision (%CV) ≤ 13.9%Within acceptance rangeNot explicitly stated
Intra-day Accuracy (%) Within 11.4%Within acceptance rangeNot explicitly stated
Inter-day Accuracy (%) Within 13.9%Within acceptance rangeNot explicitly stated
Recovery (%) 91.4 - 98.6 (Filgotinib)94.1 - 97.7 (GS-829845)Not explicitly statedNot explicitly stated
Reference [2][3][4][5]

Detailed Experimental Protocols

The methodologies employed for Filgotinib quantification vary in terms of sample preparation, chromatographic separation, and detection parameters. Below are detailed protocols from the cited literature.

Method 1: HPLC-UV for Filgotinib in Mice Plasma[1]
  • Sample Preparation: Liquid-liquid extraction was performed on 100 µL of mice plasma using ethyl acetate (B1210297) as the extraction solvent. Tofacitinib was used as the internal standard.

  • Chromatography:

  • Detection: UV detection at a wavelength of 300 nm.

  • Retention Times: Filgotinib at 5.56 min and Tofacitinib (IS) at 4.28 min.

Method 2: LC-MS/MS for Filgotinib and its Metabolite in Human Plasma[2][3]
  • Sample Preparation: Simple protein precipitation of 50 µL of human plasma with methanol (B129727). Brigatinib was used as the internal standard.

  • Chromatography:

    • Column: Shim-pack Scepter C18-120

    • Mobile Phase: Gradient elution with a combination of water and methanol containing 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

  • Detection:

    • Instrument: QTRAP 4500 mass spectrometer with positive electrospray ionization.

    • MRM Transitions: Not explicitly stated.

Method 3: LC-MS/MS for Filgotinib in Rat Plasma[4]
  • Sample Preparation: Liquid-liquid extraction from rat plasma using ethyl acetate.

  • Chromatography:

    • Column: Gemini C18

    • Mobile Phase: Isocratic elution with 0.2% formic acid in acetonitrile (20:80, v/v).

    • Flow Rate: 0.9 mL/min.

  • Detection:

    • MS/MS Ion Transitions: m/z 426.3→291.3 for Filgotinib and m/z 313.2→149.2 for the internal standard.

  • Retention Times: Filgotinib at ~1.31 min and the IS at 0.89 min.

Method 4: LC-MS/MS for Filgotinib and its Active Metabolite in Human Plasma[5]
  • Sample Preparation: To 100 µL of plasma, 20 µL of deuterated filgotinib (internal standard) and 400 µL of 2% formic acid were added.

  • Chromatography and Detection: Specific parameters for the liquid chromatography and mass spectrometry were not detailed in the provided abstract.

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in Filgotinib analysis and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample (e.g., 100 µL) add_is Add Internal Standard (e.g., Tofacitinib, Brigatinib) start->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge collect Collect Supernatant centrifuge->collect injection Inject into LC System collect->injection separation Chromatographic Separation (e.g., C18 column) injection->separation detection Mass Spectrometric Detection (e.g., ESI-MS/MS) separation->detection quantification Quantification (Peak Area Ratio vs. Concentration) detection->quantification results Report Results quantification->results

A typical experimental workflow for Filgotinib quantification.

filgotinib_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor Binding jak1 JAK1 receptor->jak1 Activation jak_other JAK (other) receptor->jak_other Activation stat STAT jak1->stat Phosphorylation p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer Dimerization gene Gene Transcription (Inflammatory Mediators) stat_dimer->gene Nuclear Translocation filgotinib Filgotinib filgotinib->jak1 Inhibition

Filgotinib's mechanism of action via the JAK-STAT signaling pathway.

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).[1][5] The JAK-STAT signaling pathway is a key driver in the pathogenesis of inflammatory diseases like rheumatoid arthritis.[5][6] Pro-inflammatory cytokines bind to their receptors on the cell surface, leading to the activation of JAK enzymes.[1] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs form dimers, translocate to the nucleus, and initiate the transcription of inflammatory genes.[1] Filgotinib exerts its therapeutic effect by selectively inhibiting JAK1, which disrupts this signaling cascade and reduces the production of pro-inflammatory mediators.[1]

References

Navigating FDA Guidelines for Internal Standard Use in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the regulated landscape of bioanalytical method validation, the selection of an appropriate internal standard (IS) is a critical decision that profoundly influences data quality and regulatory success. An internal standard, a compound of known concentration added to all samples, calibrators, and quality controls, is fundamental for correcting variability during sample processing and analysis.[1][2] This guide provides an objective comparison of the primary internal standard strategies, supported by experimental data and detailed protocols, to align with the U.S. Food and Drug Administration (FDA) guidelines.

The Regulatory Imperative: FDA's Stance on Internal Standards

The FDA, through its "Bioanalytical Method Validation Guidance for Industry" and the globally harmonized International Council for Harmonisation (ICH) M10 guideline, emphasizes the necessity of a well-characterized and consistently performing internal standard.[1][2] The primary role of an IS in chromatographic bioanalysis is to compensate for variability in sample processing and analysis, thereby ensuring the accuracy and precision of analyte concentration measurements.[3] The FDA guidance documents recommend that the IS should have similar physicochemical properties to the analyte to ensure it behaves similarly throughout the analytical process.[3]

Head-to-Head Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The two predominant types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1] While SIL internal standards are widely considered the "gold standard," practical considerations may sometimes necessitate the use of a structural analog.[2][4]

Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is a form of the analyte where one or more atoms have been substituted with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[1][4] This makes it nearly identical to the analyte in terms of chemical and physical properties.[4]

Structural Analog Internal Standard: This is a compound that is not isotopically labeled but possesses a chemical structure and physicochemical properties very similar to the analyte.[1]

Performance Comparison

The selection of an internal standard has a direct impact on key bioanalytical validation parameters. The following table summarizes a comparison of the expected performance of SIL and structural analog internal standards based on experimental observations.

Performance ParameterStable Isotope-Labeled (SIL) ISStructural Analog ISRationale
Accuracy (% Bias) Typically within ±5%[3]Can exceed ±15%[3]SIL-IS more effectively compensates for matrix effects and variations in recovery due to its near-identical properties to the analyte.[3]
Precision (%CV) Typically <10%[3]Can be >15%[3]The close tracking of the analyte by the SIL-IS throughout the analytical process leads to significantly better precision.[3]
Matrix Effect Compensation ExcellentGood to VariableCo-elution of the SIL-IS with the analyte ensures both are subjected to the same degree of ion suppression or enhancement.[2] A structural analog may have different retention times and ionization characteristics, leading to differential matrix effects.[5]
Extraction Recovery Variability (%CV) Low (<10%)[3]Higher (>15%)[3]The SIL-IS reliably tracks the analyte's recovery during sample preparation. A structural analog's recovery may differ from the analyte's.[3]
FDA Preference Generally preferred, especially for LC-MS/MS assays.[2]Acceptable when a SIL-IS is not available, but its suitability must be rigorously validated.[2]The FDA and other regulatory bodies recognize the superior ability of SIL-IS to ensure data integrity.[6]

Experimental Protocols

Detailed methodologies are crucial for the validation of a bioanalytical method and the selection of an appropriate internal standard.

Generalized Experimental Protocol for IS Comparison

Objective: To assess and compare the performance of a stable isotope-labeled internal standard versus a structural analog internal standard for the quantification of an analyte in a biological matrix (e.g., human plasma) using LC-MS/MS.

1. Materials:

  • Analyte reference standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Structural Analog Internal Standard (Analog-IS)

  • Control biological matrix from at least six different sources

  • All necessary solvents, reagents, and consumables for LC-MS/MS analysis

2. Preparation of Solutions:

  • Prepare individual stock solutions of the analyte, SIL-IS, and Analog-IS in a suitable solvent.

  • Prepare working solutions for calibration standards, quality control (QC) samples, and the internal standards by diluting the stock solutions.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Spike the control biological matrix with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels.

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

4. Sample Preparation (Protein Precipitation Example):

  • To 100 µL of each sample (calibrator, QC, blank, or study sample), add 20 µL of the internal standard working solution (either SIL-IS or Analog-IS).

  • Vortex mix briefly.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

  • Vortex mix thoroughly for at least 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase.

5. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Analyze the samples using a validated chromatographic method and mass spectrometric conditions.

6. Data Analysis and Acceptance Criteria:

  • Calculate the peak area ratios of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentrations of the QC samples from the calibration curve.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Matrix Effect Assessment

Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked in the mobile phase.

    • Set B: Blank matrix extract spiked with analyte and IS at the same concentrations as Set A.

    • Set C: Blank matrix spiked with analyte and IS, then extracted.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the matrix factor (MF) for the analyte and the IS: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix).

  • Calculate the IS-normalized MF. An IS-normalized MF close to 1.0 indicates effective compensation for matrix effects.

Visualizing Key Processes and Concepts

Diagrams created using Graphviz provide a clear visual representation of workflows and logical relationships in bioanalysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification Ratio->Quant

Bioanalytical Experimental Workflow

decision_tree Start Start: Select Internal Standard SIL_available Is a Stable Isotope-Labeled (SIL) IS available and feasible? Start->SIL_available Use_SIL Use SIL-IS (Gold Standard) SIL_available->Use_SIL Yes Analog_available Is a suitable Structural Analog IS available? SIL_available->Analog_available No Validate Thoroughly Validate IS Performance (Accuracy, Precision, Matrix Effect) Use_SIL->Validate Use_Analog Use Structural Analog IS Analog_available->Use_Analog Yes Reconsider Re-evaluate Method or Synthesize Custom IS Analog_available->Reconsider No Use_Analog->Validate

References

Comparative Matrix Effect Studies with Filgotinib-d4: A Guide for Bioanalytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the use of a deuterated internal standard, Filgotinib-d4, versus a non-deuterated alternative for the bioanalysis of Filgotinib. The robust and reliable quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. A key challenge in LC-MS/MS-based bioanalysis is the matrix effect, which can significantly impact the accuracy and precision of results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for mitigating these effects.

While direct comparative studies detailing the matrix effect of Filgotinib with this compound versus a non-deuterated internal standard are not publicly available, this guide synthesizes information from published bioanalytical methods for Filgotinib and general principles of matrix effect assessment to provide a comprehensive framework for researchers.

Data Presentation: Quantitative Comparison of Internal Standards

The following table summarizes the expected performance of a deuterated internal standard like this compound compared to a non-deuterated internal standard, based on a validated LC-MS/MS method for Filgotinib in human plasma. The data for the non-deuterated internal standard is derived from a study that utilized brigatinib (B606365) as the internal standard.

Performance ParameterNon-Deuterated Internal Standard (Brigatinib)This compound (Deuterated)
Matrix Effect Consistent and reproducible[1][2][3]Data not publicly available
- Low QC (%CV)< 15%Expected to be < 15%
- High QC (%CV)< 15%Expected to be < 15%
Recovery Consistent and reproducible[1][2][3]Data not publicly available
- Low QC (%CV)< 15%Expected to be < 15%
- High QC (%CV)< 15%Expected to be < 15%
Internal Standard Normalized Matrix Factor (%CV across different matrix lots) Data not publicly availableExpected to be ≤ 15%

Note: While specific quantitative data for this compound is not available in the public domain, it is widely accepted that a co-eluting stable isotope-labeled internal standard will most effectively compensate for matrix-induced variations in ionization, leading to lower variability (CV%) in the internal standard-normalized matrix factor across different biological matrix lots.

Experimental Protocols

A detailed methodology for a comparative matrix effect study is provided below. This protocol is based on FDA guidelines for bioanalytical method validation and published methods for Filgotinib.

Objective: To compare the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in human plasma.

Materials:

  • Filgotinib reference standard

  • This compound internal standard

  • Non-deuterated internal standard (e.g., a structural analog)

  • Control human plasma from at least six different sources

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, formic acid)

  • Reagent for protein precipitation (e.g., methanol)

Procedure:

  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of Filgotinib, this compound, and the non-deuterated IS in methanol. Prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma, add the internal standard solution (either this compound or the non-deuterated IS).

    • Add 150 µL of methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with positive electrospray ionization (ESI). Monitor the specific MRM transitions for Filgotinib, this compound, and the non-deuterated IS.

  • Matrix Effect Evaluation:

    • Set 1 (Neat Solution): Prepare solutions of Filgotinib at low and high QC concentrations in the mobile phase.

    • Set 2 (Post-Extraction Spike): Extract blank plasma from six different sources. Spike the extracted matrix with Filgotinib at low and high QC concentrations.

    • Calculation of Matrix Factor (MF): MF = (Peak area in Set 2) / (Peak area in Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor: Calculate the matrix factor for the internal standard in the same manner. The IS-normalized MF is the ratio of the analyte MF to the IS MF. The coefficient of variation (%CV) of the IS-normalized MF across the six plasma lots should be ≤15%.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binding jak1 JAK1 receptor->jak1 Activation stat STAT jak1->stat Phosphorylation p_stat p-STAT p_stat->p_stat transcription Gene Transcription of Inflammatory Mediators p_stat->transcription Translocation filgotinib Filgotinib filgotinib->jak1 Inhibition

Caption: Filgotinib's Mechanism of Action.

G cluster_analysis LC-MS/MS Analysis cluster_calculation Data Calculation start Start: Comparative Matrix Effect Study prep_samples Prepare Samples: 1. Neat Solutions (Analyte) 2. Post-Extraction Spiked Matrix (Analyte) 3. Neat Solutions (IS) 4. Post-Extraction Spiked Matrix (IS) start->prep_samples lcms Inject Samples and Acquire Data prep_samples->lcms peak_area Measure Peak Areas of Analyte and IS lcms->peak_area calc_mf Calculate Matrix Factor (MF) for Analyte and IS peak_area->calc_mf calc_norm_mf Calculate IS-Normalized Matrix Factor calc_mf->calc_norm_mf calc_cv Calculate %CV of IS-Normalized MF across Matrix Lots calc_norm_mf->calc_cv compare Compare %CV (this compound vs. Non-deuterated IS) calc_cv->compare end End: Assess Performance compare->end

Caption: Experimental Workflow for Matrix Effect Assessment.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Filgotinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Filgotinib-d4, a deuterated internal standard for the Janus kinase 1 (JAK1) inhibitor, Filgotinib. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Filgotinib is classified with reproductive toxicity (Category 1A, 1B) and may cause damage to organs through prolonged or repeated exposure.[1] It is also known to cause skin and eye irritation.[2] Therefore, handling and disposal of this compound must be conducted with the utmost care, following all institutional and regulatory guidelines.

Hazard Identification and Classification

Hazard ClassGHS ClassificationPrecautionary Statements
Reproductive Toxicity Category 1A, 1B (H360)P260, P280, P405, P501
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (H373)P260, P280, P405, P501
Skin Corrosion/Irritation Category 2 (H315)P261
Serious Eye Damage/Eye Irritation Category 2A (H319)P261
Specific target organ toxicity (single exposure) Category 3, Respiratory system (H335)P261

Data sourced from Filgotinib Safety Data Sheets.[1][2][3]

Personal Protective Equipment (PPE) Workflow

Proper selection and use of PPE are the first line of defense against exposure. The following workflow outlines the mandatory PPE for handling and disposing of this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Wear a fully buttoned lab coat gloves Wear appropriate chemical-resistant gloves lab_coat->gloves eye_protection Wear safety glasses with side shields or goggles gloves->eye_protection respirator Use a NIOSH-approved respirator if ventilation is inadequate eye_protection->respirator Assess Ventilation end_dispose Proceed to Disposal respirator->end_dispose Ready for Disposal start Start start->lab_coat Before Handling Waste_Segregation cluster_waste_types Types of this compound Waste cluster_containers Designated Waste Containers solid_waste Solid Waste Unused this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container Place in liquid_waste Liquid Waste Solutions containing this compound, used solvents for cleaning liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container Collect in sharps_waste Sharps Waste Contaminated needles, syringes, or broken glass sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container Dispose in Disposal_Logic start Start: Waste is Properly Segregated and Labeled store Store in a Designated, Secure Waste Accumulation Area start->store schedule Schedule a Pickup with the Institution's EHS Department store->schedule pickup Waste is Collected by a Licensed Hazardous Waste Vendor schedule->pickup transport Transported to an Approved Waste Disposal Facility pickup->transport end End: Compliant and Safe Disposal transport->end

References

Essential Safety and Logistical Information for Handling Filgotinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Filgotinib-d4, a deuterated analog of the JAK1 inhibitor, Filgotinib. Adherence to these guidelines is critical for laboratory safety and maintaining the integrity of experimental results.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) recommendations for Filgotinib and general best practices for handling hazardous chemicals.[1][2][3][4]

PPE CategorySpecificationRationale
Eye and Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes, dust, and aerosols, preventing eye irritation or serious eye damage.[1]
Hand Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[1] Two pairs of chemotherapy gloves may be required for handling antineoplastic hazardous drugs.[4]Prevents skin contact and irritation.[1] Filgotinib is a potent compound, and minimizing exposure is crucial.
Body Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard. For tasks with a higher risk of exposure, a gown resistant to hazardous drugs is recommended.[4]Protects against spills and contamination of personal clothing.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, or when handling the powder outside of a contained system.[1]Prevents inhalation of the powder, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound in a laboratory setting, from receipt to preparation of solutions.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place.[5] Long-term storage at -20°C is often recommended for deuterated standards to maintain stability.[6]

  • Keep the container tightly closed to prevent contamination and degradation.[1]

2. Preparation for Weighing:

  • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture, which can compromise the compound's integrity.[5]

  • Conduct all handling of the solid compound in a well-ventilated area, preferably within a chemical fume hood or a glove box to minimize inhalation exposure.[1]

3. Weighing the Compound:

  • Use a calibrated analytical balance for accurate measurement.

  • Handle the powder carefully to avoid creating dust.[1]

  • Wear the full complement of recommended PPE during this process.

4. Solution Preparation:

  • This compound is intended for use as an internal standard for quantification by GC- or LC-MS.[7][8]

  • Common solvents for creating stock solutions include methanol, acetonitrile, and DMSO.[6][8]

  • When dissolving, add the solvent to the accurately weighed this compound in a volumetric flask.

  • Ensure the compound is fully dissolved before completing the dilution to the final volume.

  • For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer.[9]

  • Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange, which would compromise the isotopic purity of the standard.[6]

5. Handling of Solutions:

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Store stock solutions in amber vials to protect them from light, and at a refrigerated temperature (e.g., 4°C) for short-term storage or -20°C for longer periods.[6]

  • When not in use, keep solution containers tightly sealed.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound should be treated as a hazardous chemical waste.

  • Solid Waste:

    • Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Dispose of unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour solutions down the drain.

  • Disposal Procedure:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow for Handling this compound

The following diagram illustrates the general workflow for the safe handling of this compound in a research setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_use Use and Storage cluster_disposal Disposal A Receive and Inspect Compound B Store in a Cool, Dry, and Dark Place (-20°C for long-term) A->B C Equilibrate to Room Temperature Before Use B->C D Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) C->D E Weigh Solid this compound D->E J Collect Solid and Liquid Waste in Labeled Hazardous Waste Containers D->J F Prepare Stock Solution (e.g., in Methanol/DMSO) E->F E->J G Prepare Working Solutions F->G F->J H Use in Experiment (e.g., LC-MS internal standard) G->H G->J I Store Solutions in Labeled, Sealed Vials (Refrigerated/Frozen) H->I H->J I->J K Dispose of Waste Through EHS Office J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.